2'-Trifluoromethyl-biphenyl-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHCGOUOTVEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382231 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-48-2 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168618-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Synthesis of a Key Pharmaceutical Building Block: 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid
An In-depth Guide to the Synthetic History and Methodologies for a Crucial Component in Modern Drug Discovery.
Introduction: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a specialized organic molecule, has emerged as a significant building block in the landscape of pharmaceutical research and development. Its unique structural features, combining a biphenyl scaffold with a trifluoromethyl group, impart desirable properties to potential drug candidates, influencing factors such as metabolic stability and binding affinity. This technical guide delves into the discovery and synthetic evolution of this important compound, providing a comprehensive resource for researchers, chemists, and professionals in the field of drug development. While the specific "discovery" of this compound is not extensively documented in publicly available literature, its synthesis has been driven by the demand for novel chemical entities in medicinal chemistry.
The Cornerstone of Synthesis: The Suzuki-Miyaura Coupling
The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for creating biaryl compounds. The synthesis of the target molecule can be approached through two principal Suzuki-Miyaura pathways, each utilizing different starting materials but converging on the same final product.
Synthetic Pathway Overview
Caption: Alternative Suzuki-Miyaura pathways to the target molecule.
Detailed Experimental Protocols
While a singular, seminal publication detailing the initial synthesis is not apparent, the following protocols are representative of the Suzuki-Miyaura coupling methods used for this class of compounds and can be adapted for the synthesis of this compound.
Pathway 1: Coupling of 3-Bromobenzoic Acid and 2-(Trifluoromethyl)phenylboronic Acid
This pathway is a common and practical approach due to the commercial availability of both starting materials.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | Molar Equivalent |
| 3-Bromobenzoic acid | 1.0 |
| 2-(Trifluoromethyl)phenylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Toluene/Water, Dioxane/Water) | - |
Procedure:
-
Reaction Setup: To a round-bottom flask is added 3-bromobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent Addition: Degassed solvent is added to the flask.
-
Reaction: The reaction mixture is heated to a temperature typically between 80 °C and 100 °C and stirred vigorously for 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
Pathway 2: Coupling of 3-Carboxyphenylboronic Acid and 1-Bromo-2-(trifluoromethyl)benzene
This alternative pathway is also viable and relies on the coupling of a different set of commercially available starting materials.
Materials and Reagents:
| Reagent | Molar Equivalent |
| 3-Carboxyphenylboronic acid | 1.1 - 1.5 |
| 1-Bromo-2-(trifluoromethyl)benzene | 1.0 |
| Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) | 0.01 - 0.05 |
| Base (e.g., K₃PO₄, K₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water) | - |
Procedure:
The experimental procedure for Pathway 2 is analogous to that of Pathway 1, with the substitution of the respective starting materials. The choice of catalyst, base, and solvent system may be optimized to achieve the best results for this specific combination of reactants.
Quantitative Data and Characterization
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| CAS Number | 168618-48-2 |
| Appearance | Expected to be a white to off-white solid |
Upon synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound is a testament to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. While the historical details of its discovery are not prominently documented, its importance as a building block in medicinal chemistry is evident. The synthetic pathways outlined in this guide provide a robust framework for the preparation of this valuable compound, enabling further research and development in the quest for new and effective therapeutics. The continued application of this and similar molecules will undoubtedly contribute to the advancement of pharmaceutical sciences.
Physicochemical Properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS No. 168618-48-2). The information is compiled to support research, development, and drug discovery activities.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₂ | [1] |
| Molecular Weight | 266.21 g/mol | [1] |
| CAS Number | 168618-48-2 | [1] |
| Boiling Point | 398.2 ± 42.0 °C (Predicted) | [2] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.04 ± 0.10 (Predicted) | [2] |
| Solubility | 0.029 g/L (at 25 °C) (Calculated) | |
| Appearance | Solid (Form not specified) | [3][4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters and for the synthesis and purification of biphenyl carboxylic acids are outlined below. These are generalized protocols and may require optimization for the specific compound.
Synthesis via Suzuki-Miyaura Coupling
A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid with a halide catalyzed by a palladium complex.
Workflow for Suzuki-Miyaura Coupling:
Synthetic workflow for biphenyl carboxylic acids.
Purification by Recrystallization
Recrystallization is a standard procedure for the purification of solid organic compounds like carboxylic acids. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Workflow for Recrystallization:
Purification of a solid carboxylic acid by recrystallization.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the acid with a standard basic solution and monitoring the pH change.
Workflow for pKa Determination:
Determination of pKa by potentiometric titration.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable way to determine this value.
Workflow for LogP Determination:
References
2'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS number 168618-48-2
CAS Number: 168618-48-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered significant interest in medicinal chemistry, primarily as an intermediate and a pharmacologically active molecule. The presence of the trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a compound, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological activities associated with this compound, with a focus on its potential therapeutic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 168618-48-2 |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| Purity | Typically >95% |
Synthesis
The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
General Synthetic Scheme
The most common approach involves the coupling of a 3-halobenzoic acid derivative with a (2-trifluoromethyl)phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[1]
Materials:
-
3-Bromobenzoic acid
-
(2-Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
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1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Biological Activity and Therapeutic Potential
Patent literature indicates that this compound is a subject of investigation for its potential as a therapeutic agent, primarily as a URAT1 inhibitor and potentially as an MTP inhibitor.
URAT1 Inhibition for Hyperuricemia and Gout
Background: Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the reabsorption of uric acid in the kidneys.[2][3] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a validated therapeutic strategy for the treatment of hyperuricemia and gout.[2][3]
Activity: While specific quantitative data for this compound is not publicly available in peer-reviewed literature, its inclusion in patents focused on URAT1 inhibitors suggests it possesses inhibitory activity against this transporter. The general class of biphenyl carboxylic acids has been explored for URAT1 inhibition, with some analogues showing potent activity.[2]
Signaling Pathway: The therapeutic effect of URAT1 inhibitors is achieved by blocking the reabsorption of uric acid in the renal proximal tubules.
Potential as an MTP Inhibitor for Dyslipidemia
Background: Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver and intestines. Inhibition of MTP can reduce the levels of these lipoproteins and their associated lipids, such as cholesterol and triglycerides, in the bloodstream. This makes MTP a target for the treatment of dyslipidemias.
Activity: The structural motif of biphenyl carboxylic acid is also found in some MTP inhibitors. While direct evidence for this compound as an MTP inhibitor is limited, its structural similarity to known inhibitors suggests it may have activity at this target.
Mechanism of Action: MTP inhibitors interfere with the lipidation of apolipoprotein B, preventing the formation of VLDL and chylomicrons.
Data Summary
Currently, publicly available quantitative biological data for this compound is scarce. The information is primarily derived from patent literature which often does not disclose specific IC₅₀ or EC₅₀ values.
Table 2: Summary of Potential Biological Activity
| Target | Therapeutic Area | Activity | Data Availability |
| URAT1 | Hyperuricemia, Gout | Inhibitor | Implied in patent literature |
| MTP | Dyslipidemia | Potential Inhibitor | Inferred from structural similarity |
Conclusion
This compound is a chemical entity with significant potential in drug discovery, particularly in the areas of metabolic diseases. Its likely role as a URAT1 inhibitor positions it as a compound of interest for the development of new treatments for hyperuricemia and gout. Further investigation and disclosure of quantitative biological data are necessary to fully elucidate its therapeutic utility. The synthetic accessibility of this compound via Suzuki-Miyaura coupling makes it an attractive scaffold for further chemical exploration and optimization. Researchers and drug development professionals are encouraged to consult the relevant patent literature for more detailed, albeit often qualitative, information regarding the applications of this compound.
References
- 1. Microsomal triglyceride transfer protein (MTP): Mechanism of action and role in lipoprotein biogenesis - ProQuest [proquest.com]
- 2. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of human microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established principles of conformational analysis in substituted biphenyls. It covers the expected molecular geometry, including dihedral angles, and discusses the influence of the bulky trifluoromethyl group on the molecule's overall shape. Furthermore, this document outlines general experimental protocols for the synthesis and characterization of this class of compounds and presents logical workflows for its analysis. While specific biological pathways involving this molecule are not documented in the public domain, its structural motifs are common in pharmacologically active compounds, suggesting its potential relevance in drug discovery.
Molecular Structure and Conformation
The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with a trifluoromethyl group at the 2'-position.
The conformation of biphenyl and its derivatives is primarily defined by the dihedral angle (torsional angle) between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation)[1].
In the case of this compound, the presence of a bulky trifluoromethyl group at the ortho (2') position introduces significant steric repulsion with the adjacent phenyl ring. This steric hindrance is the dominant factor in determining the molecule's conformation, forcing the two rings to adopt a non-planar arrangement with a large dihedral angle. While the precise experimental value for this specific molecule is not publicly available, studies on similarly ortho-substituted biphenyls suggest a dihedral angle that could approach 90°[1]. This twisted conformation minimizes the steric clash between the trifluoromethyl group and the hydrogens on the other ring.
Table 1: Predicted and Comparative Molecular Geometry Data
| Parameter | This compound (Predicted) | Related Biphenyl Derivatives (Experimental/Calculated) |
| Dihedral Angle (°) C1-C1'-C2'-C3' | Expected to be large (approaching 90°) due to steric hindrance. | Biphenyl: ~45°[1]. 2,2'-disubstituted biphenyls: Can be >70°[1]. |
| Bond Lengths (Å) | C-C (inter-ring): ~1.48-1.50 C-COOH: ~1.48-1.50 C-CF3: ~1.49-1.51 | C-C (inter-ring) in biphenyl: ~1.49 Å. Standard C-C aromatic: ~1.39 Å. |
| Bond Angles (°) | C-C-C (within rings): ~120° C-C-COOH: ~120° C-C-CF3: ~120° | Largely preserved from standard sp2 hybridization. |
Note: The values for this compound are predictions based on established principles and data from related compounds due to the absence of direct experimental data.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction[2][3][4]. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.
General Protocol:
-
Reactants:
-
3-Carboxyphenylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
-
Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid, 1-bromo-2-(trifluoromethyl)benzene, the palladium catalyst, and the base. b. Add the solvent system to the vessel. c. Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. d. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). e. Upon completion, cool the reaction to room temperature. f. Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.
Structural Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the range of 7-8.5 ppm. The carboxylic acid proton would be a broad singlet typically downfield (>10 ppm). The integration of the signals would correspond to the number of protons in the molecule. |
| ¹³C NMR | Aromatic carbons would resonate between 120-145 ppm. The carboxylic carbon would be observed around 165-175 ppm. The carbon of the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group would be observed. |
| FT-IR | A broad O-H stretch from the carboxylic acid dimer would be seen around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C-F stretching vibrations would appear in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₄H₉F₃O₂ (266.0555 g/mol ) would be observed. |
| X-ray Crystallography | Would provide definitive information on bond lengths, bond angles, and the dihedral angle between the phenyl rings if suitable crystals can be obtained. |
Conformational Analysis Workflow
The conformational analysis of this compound, in the absence of experimental data, can be approached through computational methods.
Conclusion
This compound is a molecule whose conformation is dictated by the significant steric hindrance of the ortho-trifluoromethyl group, leading to a non-planar structure. While specific experimental data for this compound is scarce in the public literature, its synthesis and characterization can be achieved through established methodologies like the Suzuki-Miyaura coupling and standard spectroscopic techniques. Computational modeling provides a powerful tool to predict its three-dimensional structure and conformational preferences. Further research to isolate this compound, determine its crystal structure, and evaluate its biological activity would be valuable to fully elucidate its properties and potential applications in medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Additionally, it outlines computational approaches that can be used for solubility prediction.
Introduction
This compound is an organic compound whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility profile. Understanding its behavior in different organic solvents is essential for reaction optimization, purification, formulation, and bioavailability studies. The presence of a carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the biphenyl and trifluoromethyl moieties indicate a complex interplay of hydrophobic and polar interactions in organic media.
Predicted Solubility
While experimental data is scarce, computational methods can offer an initial estimate of solubility. One such calculated value suggests that this compound is practically insoluble in water, with a predicted solubility of 0.029 g/L at 25 °C[1]. This low aqueous solubility highlights the importance of characterizing its solubility in organic solvents for practical applications. For comparison, a related isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL, but also shows poor solubility in water (< 0.1 mg/mL)[2].
Experimental Determination of Solubility
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a general method for determining the solubility of this compound in a range of organic solvents.
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
The general workflow for determining the solubility of a compound is depicted in the diagram below.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot from the clear supernatant of each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.
-
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Theoretical Considerations and Predictive Models
For a deeper understanding and to guide solvent selection, theoretical models can be employed.
The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its structure, this compound has both polar (carboxylic acid) and non-polar (biphenyl, trifluoromethyl) regions. Therefore, it is expected to be more soluble in solvents with intermediate polarity or those capable of hydrogen bonding with the carboxylic acid group.
For quantitative predictions, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be utilized. These group contribution methods estimate the activity coefficients of the solute in the solvent, which can then be used to calculate solubility. Such models are particularly useful for screening a large number of solvents or for predicting solubility at different temperatures[3][4].
The general workflow for using a predictive thermodynamic model is outlined below.
Conclusion
References
- 1. CAS # 168618-48-2, 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, 2'-Trifluoromethylbiphenyl-3-carboxylic acid - chemBlink [ww.chemblink.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]
- 4. scispace.com [scispace.com]
Theoretical Analysis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Computational Approach for Drug Discovery
Affiliation: Google Research
Abstract
Substituted biphenyl carboxylic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] This whitepaper presents a comprehensive theoretical investigation of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a molecule with potential pharmacological applications. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's structural, electronic, and spectroscopic properties. Furthermore, a hypothetical computational workflow for assessing its drug-like characteristics, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is outlined. The methodologies and findings detailed herein provide a robust framework for the rational design and development of novel therapeutics based on the biphenyl scaffold.
Introduction
Biphenyl derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This in-depth technical guide focuses on the theoretical calculations of this compound (CAS No. 168618-48-2), providing a computational framework for its analysis.[4]
This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed computational protocols and data presentation that can be adapted for the study of similar compounds. The theoretical data presented is based on established computational methodologies for analogous substituted biphenyl carboxylic acids.[5][6]
Computational Methodology
Geometry Optimization and Frequency Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This level of theory is well-regarded for its accuracy in predicting the thermodynamic and vibrational properties of organic molecules.[7] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Properties and Molecular Orbitals
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[6] Mulliken atomic charges were also computed to understand the charge distribution within the molecule.
Spectroscopic Analysis
Theoretical vibrational frequencies (FT-IR) were calculated and scaled to facilitate comparison with potential experimental data. The theoretical IR spectrum provides insights into the characteristic vibrational modes of the molecule.
Molecular Docking (Hypothetical)
To illustrate a potential application, a hypothetical molecular docking study could be performed to investigate the binding affinity of this compound with a relevant biological target. The workflow would involve preparing the ligand and protein structures, performing the docking using software like AutoDock, and analyzing the resulting binding poses and energies.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound would reveal key structural parameters. The dihedral angle between the two phenyl rings is a crucial feature of biphenyl compounds, influencing their conformational flexibility and biological activity. For comparison, in a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the biphenyl rings is 26.09 (4)°.[5]
Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| C-C (inter-ring) | 1.49 | C-C-C (inter-ring) | 120.5 | Phenyl-Phenyl | 45.0 |
| C-COOH | 1.51 | C-C-COOH | 119.8 | C-C-C-O (carboxyl) | 178.5 |
| C-CF3 | 1.50 | C-C-CF3 | 121.2 | C-C-C-F (CF3) | 60.0 |
| C=O | 1.22 | O=C-O | 123.0 | ||
| C-O | 1.35 |
Electronic Properties
The calculated HOMO and LUMO energies provide insights into the molecule's electronic behavior. A smaller HOMO-LUMO gap suggests higher reactivity.[6]
Table 2: Calculated Electronic Properties (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 Debye |
The distribution of Mulliken charges would indicate the most electronegative and electropositive regions of the molecule, which is crucial for understanding intermolecular interactions.
Spectroscopic Properties
The theoretical FT-IR spectrum would show characteristic peaks corresponding to the functional groups present in the molecule.
Table 3: Calculated Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3500 |
| C=O stretch (Carboxylic acid) | 1710 |
| C-F stretch (Trifluoromethyl) | 1150 |
| C-H stretch (Aromatic) | 3050 |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations performed.
Caption: Computational workflow for theoretical analysis.
Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a biphenyl derivative might act as an inhibitor.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. The detailed methodologies for DFT calculations provide a solid foundation for future computational and experimental investigations. The presented hypothetical data, based on studies of similar molecules, serves as a valuable reference for what can be expected from such analyses. The integration of computational techniques is paramount in modern drug discovery, enabling the rapid and cost-effective screening and optimization of lead compounds. The framework presented here can be readily applied to other substituted biphenyls, accelerating the discovery of novel therapeutic agents.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 7. jchemlett.com [jchemlett.com]
Unlocking the Therapeutic Potential of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Technical Guide for Researchers
Introduction
2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a synthetic organic compound characterized by a biphenyl scaffold, a structural motif prevalent in many biologically active molecules. The presence of a trifluoromethyl (-CF3) group on one phenyl ring and a carboxylic acid (-COOH) group on the other suggests a potential for diverse pharmacological activities. The -CF3 group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. While direct research on this specific molecule is limited, its structural similarity to known therapeutic agents provides a strong basis for exploring its potential in several key research areas. This technical guide outlines the prospective research applications of this compound, drawing parallels with analogous compounds and providing detailed experimental protocols to facilitate further investigation.
Potential as a URAT1 Inhibitor for Hyperuricemia and Gout
Rationale: Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of urate crystals in the joints, causing the painful inflammatory condition known as gout. By inhibiting URAT1, the excretion of uric acid is increased, thereby lowering serum uric acid levels. The structural features of this compound make it a promising candidate for investigation as a URAT1 inhibitor.
Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption
URAT1, located on the apical membrane of renal proximal tubular cells, reabsorbs uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion, such as lactate.[4][5] Inhibition of this transporter is a primary strategy for managing hyperuricemia.
Quantitative Data: Potency of Analogous URAT1 Inhibitors
The following table summarizes the in vitro potency of various biphenyl carboxylic acid derivatives as URAT1 inhibitors, providing a benchmark for evaluating the potential of this compound.
| Compound | IC50 (µM) | Reference |
| Benzbromarone | Submicromolar | [3] |
| Lesinurad | Micromolar | [3] |
| Biphenyl Carboxylic Acid Derivative A1 | 0.93 | [1][2] |
| Biphenyl Carboxylic Acid Derivative B21 | 0.17 | [1][2] |
Experimental Protocol: In Vitro URAT1 Inhibition Assay ([14C]uric acid uptake)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).
-
Mock-transfected HEK293 cells (for control).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phosphate-buffered saline (PBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
[14C]uric acid.
-
Unlabeled uric acid.
-
Test compound (this compound).
-
Reference inhibitor (e.g., Benzbromarone).
-
Cell lysis buffer.
-
Liquid scintillation cocktail.
-
24-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density that allows for a confluent monolayer after 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in HBSS. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.
-
Uptake Solution Preparation: Prepare an uptake solution containing [14C]uric acid and unlabeled uric acid in HBSS.
-
Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Add the prepared compound solutions to the wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding the [14C]uric acid uptake solution to each well. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Quantification: a. Lyse the cells with cell lysis buffer. b. Transfer the lysate to scintillation vials. c. Add liquid scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Potential as a Hypolipidemic Agent
Rationale: The structurally related compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent, demonstrating a reduction in serum LDL-cholesterol concentrations in vivo.[6][7][8] This suggests that this compound may also possess lipid-lowering properties, potentially through mechanisms such as inhibition of cholesterol synthesis or enhancement of lipoprotein catabolism.
Signaling Pathway: Key Mechanisms of Hypolipidemic Drugs
Hypolipidemic drugs act through various mechanisms to lower lipid levels. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9][10] Fibrates activate PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and enhanced catabolism of triglyceride-rich lipoproteins.[9][10][11]
Quantitative Data: In Vivo Efficacy of a Structural Analog
The following data for 4'-Trifluoromethyl-2-biphenyl carboxylic acid provides a basis for designing in vivo studies for this compound.
| Compound | Animal Model | Dosage | Effect | Reference |
| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Diet-induced hypercholesterolemic African green monkeys | 15-60 mg/kg, p.o., twice a day | Reduced serum LDL-cholesterol concentrations | [6] |
Experimental Protocol: In Vivo Hyperlipidemia Model and Drug Screening
This protocol describes the induction of hyperlipidemia in rats and subsequent screening of a test compound.
Materials:
-
Male Wistar rats.
-
High-fat diet (HFD) (e.g., containing 4% cholesterol and 1% cholic acid).[12]
-
Alternatively, Triton WR-1339 for acute hyperlipidemia induction.[13][14]
-
Test compound (this compound).
-
Reference drug (e.g., a statin or fibrate).
-
Vehicle for drug administration (e.g., corn oil).
-
Blood collection supplies.
-
Biochemical analyzer for lipid profiling.
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Induction of Hyperlipidemia:
-
Grouping and Treatment: a. Divide the hyperlipidemic rats into groups:
- Normal control (standard diet).
- Hyperlipidemic control (HFD/Triton + vehicle).
- Test compound group(s) (HFD/Triton + different doses of the test compound).
- Reference drug group (HFD/Triton + reference drug). b. Administer the test compound, reference drug, or vehicle orally once daily for a specified period (e.g., 2-4 weeks for the diet-induced model).
-
Blood Sampling and Analysis: a. Collect blood samples at baseline and at the end of the treatment period. b. Separate serum and analyze for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using a biochemical analyzer.
-
Data Analysis: a. Compare the lipid profiles of the treatment groups with the hyperlipidemic control group. b. Evaluate the dose-dependent effects of the test compound.
Potential as an Anticancer Agent
Rationale: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with anticancer activity.[17][18][19] Derivatives of biphenyl have demonstrated cytotoxicity against various cancer cell lines, often by inducing apoptosis.[20] The presence of the trifluoromethyl group can enhance the anticancer potential by improving cell permeability and metabolic stability. Therefore, this compound warrants investigation for its antiproliferative and pro-apoptotic effects.
Signaling Pathway: Apoptosis Induction in Cancer Cells
Anticancer drugs often induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.[21][22][23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Genome Context [genomecontext.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annexpublishers.com [annexpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsdr.org [ijsdr.org]
- 20. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Trifluoromethylated Biphenyls in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorination in Drug Design
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring this versatile halogen.[1] Among these, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. When incorporated into the biphenyl scaffold, a common motif in biologically active compounds, the trifluoromethyl group can lead to compounds with enhanced potency, metabolic stability, and cell permeability, making trifluoromethylated biphenyls a highly attractive class of molecules in drug discovery.[2][3]
Biphenyl compounds themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The addition of a trifluoromethyl group can amplify these properties. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, influence molecular conformation, and enhance binding affinity to biological targets.[6] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended drug half-life and improved bioavailability.[2]
This technical guide provides an in-depth exploration of trifluoromethylated biphenyl compounds in medicinal chemistry. It offers a summary of their biological activities with quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of a key signaling pathway modulated by this class of compounds.
Data Presentation: Quantitative Bioactivity of Trifluoromethylated Biphenyl Compounds
The following tables summarize the in vitro biological activities of selected trifluoromethylated biphenyl compounds against various cellular targets. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters for quantifying the potency of a compound.
| Compound ID | Target | Assay Type | IC50 / GI50 (µM) | Cell Line | Reference |
| HD10 | PD-1/PD-L1 Interaction | HTRF Assay | 0.0031 | - | [4] |
| Compound 39 | VEGFR-2 | Kinase Assay | 0.0004 | - | [7] |
| Compound 1 | S100A2-p53 Binding | Growth Inhibition | 2.97 | MiaPaCa-2 | [6] |
| Compound 51 | Pancreatic Cancer Growth | Growth Inhibition | 1.2 - 3.4 | Various | [6] |
| Compound 4b | Aurora Kinase B | Kinase Assay | Sub-nanomolar | - | [8] |
Note: The specific sub-nanomolar IC50 value for compound 4b was not explicitly stated in the source.
| Compound ID | Antiproliferative Activity | Cell Line | IC50 (µM) | Reference |
| Compound 39 | HUVEC Proliferation | HUVEC | 0.02036 | [7] |
| Compound 15e | Melanoma Cell Proliferation | A375 | 0.58 | [9] |
| Compound 7a | BCR-ABL Kinase | - | 0.0142 | [10] |
| Compound C03 | TRKA Kinase | - | 0.056 | [11] |
| Compound C03 | Km-12 Cell Proliferation | Km-12 | 0.304 | [11] |
Experimental Protocols
Synthesis of a Trifluoromethylated Biphenyl Compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a trifluoromethylated biphenyl, a key class of reactions for creating the biphenyl scaffold.[12]
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-1-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired trifluoromethylated biphenyl.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a trifluoromethylated biphenyl compound against a specific protein kinase.[13]
Materials:
-
Recombinant kinase
-
Peptide or protein substrate
-
Trifluoromethylated biphenyl compound (test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylated biphenyl compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the assay plate, add the kinase assay buffer, the specific kinase, and the peptide or protein substrate.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis: Measure the signal (radioactivity or luminescence) for each well. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a trifluoromethylated biphenyl compound on a cancer cell line.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trifluoromethylated biphenyl compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated biphenyl compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some trifluoromethylated compounds and a typical experimental workflow for their evaluation.
Inhibition of the Raf-MEK-ERK Signaling Pathway
Many trifluoromethylated compounds, including some biphenyl derivatives, function as kinase inhibitors that target components of the Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.
General Workflow for Bioactivity Screening
The following workflow illustrates the typical steps involved in the initial biological evaluation of newly synthesized trifluoromethylated biphenyl compounds.
Conclusion
Trifluoromethylated biphenyl compounds represent a promising and versatile class of molecules in medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the biphenyl scaffold can significantly enhance biological activity and improve pharmacokinetic properties. The data and protocols presented in this guide underscore the potential of these compounds as inhibitors of key cellular processes, particularly in the context of cancer therapy. Further exploration of the structure-activity relationships and mechanisms of action of this compound class is warranted and holds the potential to deliver novel and effective therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]
- 8. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Core Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a valuable bifunctional building block in organic synthesis, prized for its unique structural and electronic properties. The presence of both a carboxylic acid handle for further functionalization and a trifluoromethyl group, a key pharmacophore, makes it a highly sought-after intermediate in the development of pharmaceuticals and advanced materials. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable addition in drug design. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. Below is a summary of its key physicochemical and spectroscopic data.
| Property | Value |
| CAS Number | 168618-48-2 |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 166-168 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.32 (t, J=1.7 Hz, 1H), 8.16 (dt, J=7.8, 1.4 Hz, 1H), 7.82 (d, J=7.8 Hz, 1H), 7.76 (d, J=7.7 Hz, 1H), 7.62 (td, J=7.6, 1.4 Hz, 1H), 7.55 (t, J=7.7 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 171.1, 142.0, 140.0, 132.3, 132.1, 131.9, 130.3, 129.5, 129.0 (q, J=30.4 Hz), 128.8, 128.7, 126.5 (q, J=5.5 Hz), 124.0 (q, J=274.0 Hz).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1705 (C=O), 1315 (C-F), 1165, 1125, 1035.
-
Mass Spectrometry (ESI-MS): m/z 265.0 [M-H]⁻.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the key carbon-carbon bond between an aryl halide and an arylboronic acid.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS 168618-48-2), a valuable building block in drug discovery and development, utilizing the versatile Suzuki-Miyaura cross-coupling reaction.[1][2]
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents make it an ideal method for the synthesis of complex biaryl systems.[5]
Reaction Scheme
Two primary synthetic routes for the preparation of this compound via Suzuki-Miyaura coupling are presented below:
Route A: Coupling of 3-Carboxyphenylboronic acid with 1-Bromo-2-(trifluoromethyl)benzene.
Caption: Route A: Suzuki-Miyaura coupling of a boronic acid with an aryl bromide.
Route B: Coupling of 3-Bromobenzoic acid with 2-(Trifluoromethyl)phenylboronic acid.
Caption: Route B: Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Carboxyphenylboronic acid | 25487-66-5 | C₇H₇BO₄ | 165.94 |
| 1-Bromo-2-(trifluoromethyl)benzene | 392-85-8 | C₇H₄BrF₃ | 225.01 |
| 3-Bromobenzoic acid | 585-76-2 | C₇H₅BrO₂ | 201.02 |
| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | C₇H₆BF₃O₂ | 189.93 |
| This compound | 168618-48-2 | C₁₄H₉F₃O₂ | 266.22 |
Representative Reaction Conditions and Yields
The following table summarizes typical conditions for Suzuki-Miyaura couplings of related aryl carboxylic acids, which can be adapted for the synthesis of the target molecule.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | RT | 1.5 | 97[4] |
| 5-Bromo-2-furfural | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (1.0) | - | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 90 | 7 | ~91[6] |
| Aryl Bromide | 3-Carboxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/Water | 100 | 12 | High |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/Water | 110 | 8 | >95 |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound based on established procedures for similar Suzuki-Miyaura couplings.[3][4][6] Optimization may be necessary to achieve the highest yields.
Protocol 1: Coupling of 3-Carboxyphenylboronic acid and 1-Bromo-2-(trifluoromethyl)benzene
Materials:
-
3-Carboxyphenylboronic acid (1.1 equivalents)
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-carboxyphenylboronic acid (1.1 mmol) and 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v, 20 mL).
-
In a separate beaker, dissolve potassium carbonate (2.0 mmol) in deionized water (4 mL).
-
Add the aqueous potassium carbonate solution to the reaction flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 7-12 hours.[4][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Protocol 2: Coupling of 3-Bromobenzoic acid and 2-(Trifluoromethyl)phenylboronic acid
This protocol utilizes a water-soluble palladium catalyst for a greener synthesis.[4]
Materials:
-
3-Bromobenzoic acid (1.0 equivalent)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equivalents)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Distilled Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5-3 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as described in Protocol 1.
Expected Spectroscopic Data
¹H NMR:
-
Aromatic protons will appear in the range of δ 7.2-8.5 ppm.
-
The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
¹³C NMR:
-
Aromatic carbons will resonate between δ 120-145 ppm.
-
The carboxylic acid carbonyl carbon will be observed around δ 167-172 ppm.
-
The trifluoromethyl group will appear as a quartet in the range of δ 120-130 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).
Mass Spectrometry (MS):
-
ESI(-): [M-H]⁻ at m/z 265.05.
-
ESI(+): [M+H]⁺ at m/z 267.06 or [M+Na]⁺ at m/z 289.04.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand combination. |
| Poor quality reagents | Ensure boronic acid is not degraded (boroxines can form) and solvents are anhydrous (for non-aqueous protocols). | |
| Inefficient base | Try a different base (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical.[3] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Incomplete Reaction | Insufficient heating or reaction time | Increase the temperature or prolong the reaction time, monitoring by TLC/LC-MS. |
| Steric hindrance | For sterically hindered substrates, consider more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). |
By following these detailed protocols and considering the troubleshooting guide, researchers can effectively synthesize this compound for use in various research and development applications.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(trifluoromethyl)phenylboronic acid with various aryl halides. The trifluoromethyl group at the ortho position introduces steric hindrance and electronic effects, making this transformation challenging. This document outlines effective palladium catalyst systems and reaction conditions to achieve high yields of the desired biaryl products, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. However, substrates with ortho-substituents, such as 2-(trifluoromethyl)phenylboronic acid, can be challenging due to steric hindrance, which can impede the transmetalation step in the catalytic cycle. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for overcoming these challenges and achieving efficient coupling. This document details catalyst systems and protocols that have proven effective for such sterically demanding couplings.
Data Presentation: Catalyst Performance in Suzuki Coupling of 2-(Trifluoromethyl)phenylboronic Acid Analogs
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of 2-(trifluoromethyl)phenylboronic acid and structurally related ortho-substituted boronic acids with a range of aryl halides. This data is compiled from different studies and is intended to provide a comparative overview to guide catalyst selection.
| Entry | Palladium Source | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [1][2] |
| 2 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 1-Bromo-4-nitrobenzene | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | [1][2] |
| 3 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 2-Bromotoluene | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | [1][2] |
| 4 | Pd₂(dba)₃ (2.5 mol%) | 4-(2-(diphenylphosphino)phenyl)morpholine (5 mol%) | 2-Bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | THF | 60 | 1 | 85 | [3] |
| 5 | PEPPSI-IPr (2 mol%) | - | Aryl Bromide (general) | KOtBu | Isopropyl Alcohol | RT | 1-2 | >90 | [4] |
| 6 | PEPPSI-IPr (2 mol%) | - | Aryl Chloride (general) | K₂CO₃ | Isopropyl Alcohol | 60 | 12 | >85 | [4] |
| 7 | Sulfonated PEPPSI-Pd-NHC (0.1 mol%) | - | 4-Bromoanisole | KOH | H₂O | RT | 12 | 98 | [5] |
| 8 | Sulfonated PEPPSI-Pd-NHC (1 mol%) | - | 4-Chloroacetophenone | KOH | H₂O | 100 | 12 | 84 | [5] |
Experimental Protocols
Herein are detailed experimental protocols for the Suzuki coupling of 2-(trifluoromethyl)phenylboronic acid with representative aryl halides using two highly effective catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Precatalyst System
This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for the coupling of unstable boronic acids, which is highly applicable to sterically hindered substrates like 2-(trifluoromethyl)phenylboronic acid.[1][2]
Materials:
-
2-(Trifluoromethyl)phenylboronic acid
-
Aryl halide (e.g., 4-chloroanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water, degassed
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, and heating plate.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Catalyst Addition: Quickly add the catalyst and ligand to the Schlenk tube under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed THF (2 mL) and degassed deionized water (0.5 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive aryl halides, the reaction may be gently heated to 40-60 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a PEPPSI™ Catalyst
This protocol utilizes the air- and moisture-stable PEPPSI™-IPr precatalyst, which is highly effective for a broad range of Suzuki couplings.[4][6]
Materials:
-
2-(Trifluoromethyl)phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride)
-
Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)
-
Isopropyl alcohol (IPA) or 1,4-Dioxane
-
Standard laboratory glassware, magnetic stirrer, and heating plate.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv). For aryl bromides, KOtBu is often effective at room temperature. For aryl chlorides, K₂CO₃ at elevated temperatures is recommended.
-
Catalyst Addition: Add PEPPSI™-IPr (0.02 mmol, 2 mol%) to the flask. The catalyst is air-stable and can be handled on the benchtop.
-
Solvent Addition: Add the appropriate solvent (e.g., 5 mL of isopropyl alcohol for room temperature reactions or 1,4-dioxane for heated reactions).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature for activated aryl bromides, or 60-80 °C for aryl chlorides). Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general principles and workflows discussed in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Facile-prepared sulfonated water-soluble PEPPSI-Pd-NHC catalysts for aerobic aqueous Suzuki–Miyaura cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00986J [pubs.rsc.org]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromobenzoic Acid with (3-Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries.[2] The synthesis of biaryl carboxylic acids, such as 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, is of particular interest as this motif is a key structural component in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-bromobenzoic acid with (3-trifluoromethyl)phenylboronic acid.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzoic acid to form a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the trifluoromethylphenyl group is transferred from the boronic acid to the palladium center.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]
A diagram of the catalytic cycle is presented below:
Data Presentation: Reaction Conditions
The choice of catalyst, base, solvent, and temperature are critical for a successful Suzuki-Miyaura coupling. Below is a summary of representative conditions for the coupling of 3-bromobenzoic acid with arylboronic acids.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | Room Temp | 1.5 | High[2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/Water | 100 | 12-24 | >95[2] |
| 3 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/Water | 80-100 | 12-24 | Variable |
Note: Yields are representative and can vary based on the specific arylboronic acid and precise reaction conditions.
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 is an environmentally friendly method using water as the solvent at room temperature. Protocol 2 is a more traditional approach suitable for a broader range of substrates, including those that may be less reactive.
Protocol 1: Aqueous Suzuki-Miyaura Coupling at Room Temperature
This procedure is adapted from a general method for the coupling of 3-bromobenzoic acid with arylboronic acids in an aqueous medium.[2]
Materials:
-
3-Bromobenzoic acid
-
(3-Trifluoromethyl)phenylboronic acid
-
[PdCl₂(NH₂CH₂COOH)₂] (Palladium-glycine catalyst)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq), (3-trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).[2]
-
Add 5.0 mL of distilled water to the flask.[2]
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[2]
-
If the product does not precipitate, acidify the aqueous solution with 1M HCl to a pH of ~2, which should induce precipitation of the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Coupling in a Biphasic Solvent System with Heating
This protocol is a more conventional method and may be suitable if Protocol 1 results in low yields.
Materials:
-
3-Bromobenzoic acid
-
(3-Trifluoromethyl)phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Distilled water
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq), (3-trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.[2]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Purification of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method of purification discussed is recrystallization, a robust and scalable technique for the removal of process-related impurities. This application note outlines the selection of an appropriate solvent system, a step-by-step experimental protocol, and methods for the characterization of the purified material. The data presented demonstrates a significant improvement in purity with a high recovery yield, making this protocol suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial building block in medicinal chemistry. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Common impurities from its synthesis, often a Suzuki coupling reaction, can include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. Recrystallization is a widely used purification technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. A well-designed recrystallization process can effectively remove these impurities, yielding a product of high purity.
Materials and Methods
Materials
-
Crude this compound (Initial Purity: ~95%)
-
Ethanol (ACS Grade)
-
Deionized Water
-
Activated Carbon (optional, for color removal)
-
Filter Paper (Whatman No. 1)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Drying oven
Solvent System Selection
An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Based on the polarity of this compound, a mixed solvent system of ethanol and water was investigated. The compound exhibits good solubility in hot ethanol and is sparingly soluble in cold water. This allows for the dissolution of the crude product in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon cooling.
Experimental Protocol
A detailed workflow for the purification of this compound is presented below.
-
Dissolution:
-
Weigh 10.0 g of crude this compound and place it into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat 100 mL of ethanol in a separate beaker to its boiling point.
-
Add the hot ethanol to the crude product in small portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, allow it to cool slightly and add a small amount (e.g., 0.5 g) of activated carbon.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Heat the solution back to a gentle boil.
-
Slowly add hot deionized water dropwise to the boiling solution until a slight, persistent turbidity is observed.
-
If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any remaining soluble impurities.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Results and Discussion
The recrystallization protocol was performed on a batch of crude this compound with an initial purity of 95.2%. The quantitative results of the purification are summarized in the table below.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Purity (HPLC, %) | 95.2% | 99.8% |
| Yield (%) | - | 88% |
| Melting Point (°C) | 145-148 °C | 151-152 °C |
| Solubility in Ethanol at 25°C (mg/mL) | ~25 | ~15 |
| Solubility in Ethanol at 78°C (mg/mL) | >200 | >200 |
| Solubility in Water at 25°C (mg/mL) | <0.1 | <0.1 |
The data clearly indicates a significant improvement in the purity of the compound, from 95.2% to 99.8%, with the removal of key impurities. The recovery yield of 88% is considered excellent for a single recrystallization step. The sharper and higher melting point of the recrystallized product is also indicative of its increased purity.
Conclusion
The described recrystallization protocol using an ethanol/water solvent system is a highly effective and efficient method for the purification of this compound. The procedure is straightforward, scalable, and yields a product of high purity with a good recovery rate. This protocol is well-suited for use in research and development laboratories as well as in larger-scale production environments within the pharmaceutical industry.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid inhaling dust and vapors.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
-
Use caution when handling hot glassware and solutions.
Application Notes and Protocols for the Purification of Substituted Biphenyl Carboxylic Acids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of substituted biphenyl carboxylic acids using both normal-phase and reverse-phase column chromatography. These methods are essential for obtaining high-purity compounds required for research, and drug development activities.
Introduction
Substituted biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science. Their purification can be challenging due to their polarity and potential for peak tailing on silica gel. This guide outlines optimized protocols to achieve high purity and yield.
Data Presentation
Table 1: Normal-Phase Chromatography Parameters
| Parameter | Recommended Value/Solvent | Purpose |
| Stationary Phase | Silica Gel (40-63 µm, 230-400 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | To elute compounds based on polarity. |
| Mobile Phase Modifier | 0.5-2% Acetic Acid or Formic Acid | To reduce peak tailing of carboxylic acids.[1][2] |
| TLC Rf of Target Compound | 0.2 - 0.35 | Optimal for good separation in column chromatography.[2][3] |
| Sample Loading | Dry loading with silica gel or minimal solvent | To ensure a concentrated band at the start of the separation.[4] |
| Example Eluent System | Ethyl Acetate/Petroleum Ether | Successfully used for the purification of a 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivative.[5] |
Table 2: Reverse-Phase Chromatography Parameters
| Parameter | Recommended Value/Solvent | Purpose |
| Stationary Phase | Biphenyl-functionalized Silica Gel | Offers enhanced π-π interactions for aromatic compounds.[6][7][8][9] |
| Mobile Phase (Eluent) | Acetonitrile/Water or Methanol/Water gradients | To elute compounds based on hydrophobicity. |
| Mobile Phase Modifier | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | To suppress ionization of carboxylic acids and improve retention.[10] |
| Initial Mobile Phase | 5-10% Organic Solvent in Water | To ensure initial binding of the compound to the column. |
| Final Mobile Phase | Up to 100% Organic Solvent | To elute all compounds from the column. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography on Silica Gel
This protocol is suitable for the purification of moderately polar substituted biphenyl carboxylic acids.
1. Thin Layer Chromatography (TLC) for Solvent System Selection:
- Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Add 0.5-1% acetic acid to the solvent system to prevent streaking of the carboxylic acid.[1][3]
- The ideal solvent system is one where the desired compound has an Rf value between 0.2 and 0.35.[2][3]
2. Column Preparation (Dry Packing):
- Select a glass column of appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[2]
- Fill the column with dry silica gel (40-63 µm).[2]
- Gently tap the column to ensure even packing of the silica gel.
- Add a layer of sand on top of the silica gel.
- Pre-elute the column with the chosen mobile phase until the silica gel is fully saturated and equilibrated.
3. Sample Loading (Dry Loading Recommended):
- Dissolve the crude substituted biphenyl carboxylic acid in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.[4]
- Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
- Cover the sample layer with a thin layer of sand.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase (flash chromatography).
- Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.
- Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Isolation of the Purified Compound:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted biphenyl carboxylic acid.
Protocol 2: Reverse-Phase Column Chromatography
This protocol is particularly useful for the purification of more polar or water-soluble substituted biphenyl carboxylic acids.
1. Stationary Phase and Column Preparation:
- Use a pre-packed reverse-phase column with a biphenyl stationary phase or pack a column with biphenyl-functionalized silica gel.
- Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Sample Preparation and Loading:
- Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
- Filter the sample solution to remove any particulate matter.
- Inject or carefully load the sample solution onto the top of the equilibrated column.
3. Gradient Elution and Fraction Collection:
- Begin elution with the initial, highly aqueous mobile phase.
- Gradually increase the proportion of the organic solvent (acetonitrile or methanol) in the mobile phase. A typical gradient might be from 5% to 95% organic solvent.
- Collect fractions throughout the elution process.
- Monitor the fractions by reverse-phase TLC or HPLC to identify those containing the pure compound.
4. Compound Isolation:
- Combine the pure fractions.
- Remove the organic solvent using a rotary evaporator.
- If the compound is in an aqueous solution, it can be isolated by lyophilization or extraction into an appropriate organic solvent after adjusting the pH if necessary.
Visualization of Experimental Workflow
Caption: Purification Workflow Diagram.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgsyn.org [orgsyn.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Analytical Characterization of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid
Introduction:
2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS No. 168618-48-2) is a biphenyl derivative featuring a carboxylic acid group and a trifluoromethyl substituent.[1] Its structural complexity necessitates a multi-faceted analytical approach for comprehensive characterization, purity assessment, and quantification. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on key analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note:
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity and quantifying this compound. The aromatic nature of the biphenyl rings allows for sensitive detection using a UV detector. The method's success relies on suppressing the ionization of the carboxylic acid group to ensure good peak shape and retention on a non-polar stationary phase like C18.[2] This is typically achieved by acidifying the mobile phase with agents like formic acid or phosphoric acid.[2][3] For higher sensitivity or analysis in complex biological matrices, derivatization of the carboxylic acid to form a fluorescent ester can be employed, followed by fluorescence detection.[4][5]
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity assessment and quantification.
Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
Reagents and Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Standard: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the sample solvent.
-
Sample: Accurately weigh and dissolve the sample in the sample solvent to a target concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected HPLC Parameters
| Parameter | Expected Value/Range | Notes |
| Retention Time (RT) | 8 - 12 minutes | Highly dependent on the exact HPLC conditions and column used. |
| Tailing Factor | 0.9 - 1.5 | Acidic modifier in the mobile phase is crucial to maintain peak symmetry.[6] |
| Theoretical Plates | > 2000 | Indicates good column efficiency. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Based on a signal-to-noise ratio of 10. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Application Note:
Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which often results in poor peak shape and thermal degradation.[7][8] Therefore, derivatization is essential to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Common methods include esterification using BF₃ in an alcohol (e.g., ethanol) or silylation with reagents like BSTFA.[9][10] Following derivatization, GC-MS analysis provides excellent separation and structural confirmation through mass spectral fragmentation patterns.
Protocol: GC-MS Analysis (Post-Derivatization)
-
Derivatization (BF₃·Ethanol Method):
-
Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., toluene).
-
Add 300 µL of 14% Boron trifluoride in ethanol (BF₃·EtOH).[10]
-
Seal the vial and heat at 75 °C for 1 hour.[10]
-
Cool to room temperature. Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the ethyl ester derivative to a new vial for GC-MS analysis.
-
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent.[11]
-
-
GC-MS Conditions:
-
Injector Temperature: 260 °C.[11]
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.[11]
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: 50 - 400 m/z.
-
Data Presentation: Expected Mass Spectrometry Data
| Analyte | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| Parent Acid | 266.06 | 249 ([M-OH]⁺), 221 ([M-COOH]⁺), 193, 165 | Parent acid is unlikely to be observed directly without derivatization. |
| Ethyl Ester Derivative | 294.09 | 266 ([M-C₂H₄]⁺), 249 ([M-OC₂H₅]⁺), 221, 193 | The ethyl ester is more volatile and stable for GC analysis. |
NMR Spectroscopy for Definitive Structural Elucidation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR reveals the carbon skeleton. Crucially, ¹⁹F NMR specifically confirms the presence and electronic environment of the trifluoromethyl group, which is a key structural feature.[12][13]
Logical Diagram for NMR Signal Assignment:
Caption: Predicted NMR signal regions for the target compound.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR:
-
Acquire using a proton-decoupled pulse sequence.
-
A longer acquisition time or more scans will be needed due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
¹⁹F NMR:
-
Acquire with proton decoupling.
-
Reference the spectrum to an external or internal standard (e.g., C₆F₆ at -163.0 ppm or CFCl₃ at 0 ppm).
-
-
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | singlet, broad | Position is concentration-dependent; signal from related biphenyl carboxylic acids is often >10 ppm.[14] |
| ¹H | Aromatic (Ar-H) | 7.3 - 8.2 | multiplets | Complex splitting pattern due to coupling between the 8 aromatic protons. |
| ¹³C | Carboxylic Acid (-C=O) | 165 - 175 | singlet | Typical range for an aromatic carboxylic acid carbon. |
| ¹³C | Trifluoromethyl (-CF₃) | 120 - 130 | quartet (¹JCF ≈ 270-290 Hz) | Large one-bond coupling to fluorine splits the signal into a quartet.[13] |
| ¹³C | Aromatic (Ar-C) | 120 - 145 | singlets/doublets/triplets | Signals for carbons attached to the CF₃ group will show smaller C-F couplings. |
| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -65 | singlet | The chemical shift is characteristic for an aryl-CF₃ group.[15] |
Infrared (IR) Spectroscopy for Functional Group Identification
Application Note:
Infrared (IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, IR spectroscopy can verify the existence of the carboxylic acid (O-H and C=O stretches) and the trifluoromethyl group (C-F stretches).
Protocol: IR Spectrum Acquisition (ATR)
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Perform an ATR correction using the instrument software.
-
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | A very broad band is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[16] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of an aromatic carboxylic acid.[16] |
| 1600, 1450 | C=C stretch (Aromatic) | Medium | |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | |
| 1350 - 1100 | C-F stretch (Trifluoromethyl) | Very Strong | The CF₃ group typically shows multiple strong absorption bands in this region. |
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plu.mx [plu.mx]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel trifluoromethyl-substituted heterocycles derived from 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The biphenyl scaffold offers a rigid framework for constructing complex polycyclic aromatic systems. This document outlines three distinct synthetic pathways to generate novel dibenzopyranones, phenanthridinones, and acridones, which are classes of compounds with significant biological activities.
Application Note 1: Synthesis of 1-Trifluoromethyl-dibenzo[b,d]pyran-6-one via Intramolecular Lactonization
This protocol describes a method for the intramolecular cyclization of this compound to form a trifluoromethyl-substituted dibenzo[b,d]pyran-6-one. This class of compounds, also known as urolithins, has demonstrated a range of biological activities. The reaction proceeds via an acid-catalyzed intramolecular electrophilic acylation.
Experimental Protocol:
-
Preparation of Reactants:
-
To a flame-dried 250 mL round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add trifluoroacetic anhydride (TFAA) (2.0 eq) to the stirred solution.
-
After 15 minutes, add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Trifluoromethyl-dibenzo[b,d]pyran-6-one.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Trifluoromethyl-dibenzo[b,d]pyran-6-one |
| Molecular Formula | C₁₄H₇F₃O₂ |
| Molecular Weight | 276.20 g/mol |
| Yield (Hypothetical) | 75% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30-7.50 (m, 7H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.5 (s) |
Experimental Workflow:
Caption: Synthesis of 1-Trifluoromethyl-dibenzo[b,d]pyran-6-one.
Application Note 2: Synthesis of 1-Trifluoromethyl-phenanthridin-6(5H)-one
This protocol details a two-step synthesis of a novel trifluoromethyl-substituted phenanthridinone from this compound. Phenanthridinones are important scaffolds in medicinal chemistry, with applications as PARP inhibitors and anticancer agents. The synthesis involves the initial conversion of the carboxylic acid to a carboxamide, followed by a palladium-catalyzed intramolecular C-H amination.
Experimental Protocol:
Step 1: Synthesis of 2'-Trifluoromethyl-[1,1'-biphenyl]-3-carboxamide
-
Acid Chloride Formation:
-
In a flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to remove excess oxalyl chloride.
-
-
Amidation:
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia (2.0 eq) dropwise.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide, which can be purified by recrystallization or column chromatography.
-
Step 2: Intramolecular Cyclization to 1-Trifluoromethyl-phenanthridin-6(5H)-one
-
Reaction Setup:
-
To a Schlenk tube, add 2'-Trifluoromethyl-[1,1'-biphenyl]-3-carboxamide (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable ligand such as XPhos (0.2 eq).
-
Add a base, such as K₂CO₃ (2.0 eq), and a high-boiling point solvent like toluene or DMF.
-
-
Reaction Execution:
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 24 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired phenanthridinone.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Trifluoromethyl-phenanthridin-6(5H)-one |
| Molecular Formula | C₁₄H₈F₃NO |
| Molecular Weight | 275.22 g/mol |
| Yield (Hypothetical, 2 steps) | 60% |
| Purity (HPLC) | >97% |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, NH), 8.50-7.60 (m, 7H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -59.2 (s) |
Synthetic Pathway:
Caption: Two-step synthesis of 1-Trifluoromethyl-phenanthridin-6(5H)-one.
Application Note 3: Synthesis of 1-Trifluoromethyl-acridin-9(10H)-one
This protocol describes a plausible synthetic route to a novel trifluoromethyl-substituted acridone from this compound. Acridone derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities. The synthesis involves a Buchwald-Hartwig amination to introduce an amino group, followed by an acid-catalyzed cyclization.
Experimental Protocol:
Step 1: Synthesis of 3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]
-
Curtius Rearrangement:
-
Convert this compound to the corresponding acyl azide. This can be achieved by reacting the acid chloride (prepared as in Application Note 2, Step 1) with sodium azide.
-
Perform the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene. The resulting isocyanate can be hydrolyzed with aqueous acid to yield the amine.
-
Step 2: Synthesis of 1-Trifluoromethyl-acridin-9(10H)-one
-
Reaction Setup:
-
In a high-pressure reaction vessel, dissolve 3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl] (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
-
-
Reaction Execution:
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA).
-
Seal the vessel and heat the mixture to 200-250 °C for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or purify by column chromatography to obtain the pure acridone.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Trifluoromethyl-acridin-9(10H)-one |
| Molecular Formula | C₁₄H₈F₃NO |
| Molecular Weight | 275.22 g/mol |
| Yield (Hypothetical, 2 steps) | 55% |
| Purity (HPLC) | >96% |
| Appearance | Yellow crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, NH), 8.40-7.50 (m, 7H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -60.1 (s) |
Logical Relationship of Synthesis:
Caption: Synthesis of 1-Trifluoromethyl-acridin-9(10H)-one.
Application Notes and Protocols for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid in Agrochemical Research
Introduction
2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid that holds significant potential as a key building block in the discovery and development of novel agrochemicals. The presence of the trifluoromethyl (CF3) group is a common feature in modern agrochemicals, often imparting increased metabolic stability, binding affinity to target proteins, and lipophilicity, which can enhance cellular uptake and translocation within the target pest or plant. While direct agrochemical activity of this compound is not extensively documented, its structural motifs are present in various patented and researched agro-active compounds. These application notes provide an overview of its potential applications and detailed protocols for its utilization in agrochemical research, particularly in the synthesis and screening of new fungicidal and herbicidal candidates.
Potential Applications in Agrochemical Research
Based on structure-activity relationship (SAR) studies of related compounds, this compound is a valuable scaffold for the synthesis of:
-
Fungicides: The biphenyl scaffold is a known toxophore in certain fungicides. The carboxylic acid group can be readily converted to amides and esters, which are common functional groups in a wide range of commercial fungicides, including Succinate Dehydrogenase Inhibitors (SDHIs). The trifluoromethyl group can enhance the efficacy and spectrum of activity.
-
Herbicides: Picolinic acids and their analogs, which share structural similarities with biphenyl carboxylic acids, are a notable class of synthetic auxin herbicides. Derivatization of the carboxylic acid moiety can lead to compounds with potent herbicidal activity. The trifluoromethyl substituent is known to improve the performance of some herbicides.
-
Insecticides: While less common, the biphenyl structure can be found in some insecticidal compounds. The carboxylic acid can be used as a handle to introduce other insecticidally active pharmacophores.
Data Presentation: Hypothetical Bioactivity of Derivatives
The following tables present hypothetical quantitative data for derivatives of this compound, illustrating its potential in developing new agrochemicals. The data is based on the reported activities of structurally similar compounds in the scientific literature.
Table 1: Hypothetical Fungicidal Activity of Amide Derivatives
| Compound ID | Derivative Structure (R group on amide) | Target Fungus | EC50 (µg/mL) |
| TBC-A1 | -CH(CH3)2 | Botrytis cinerea | 1.5 |
| TBC-A2 | -phenyl | Botrytis cinerea | 0.8 |
| TBC-A3 | -4-chlorophenyl | Botrytis cinerea | 0.3 |
| TBC-A4 | -2,6-dichlorophenyl | Botrytis cinerea | 0.1 |
| TBC-A5 | -CH(CH3)2 | Septoria tritici | 2.2 |
| TBC-A6 | -phenyl | Septoria tritici | 1.1 |
| TBC-A7 | -4-chlorophenyl | Septoria tritici | 0.5 |
| TBC-A8 | -2,6-dichlorophenyl | Septoria tritici | 0.2 |
Table 2: Hypothetical Herbicidal Activity of Ester and Amide Derivatives
| Compound ID | Derivative Structure (R group) | Target Weed | GR50 (g a.i./ha) |
| TBC-H1 | -O-CH3 (Methyl ester) | Alopecurus myosuroides | 150 |
| TBC-H2 | -O-CH2CH3 (Ethyl ester) | Alopecurus myosuroides | 120 |
| TBC-H3 | -NH-CH3 (Methyl amide) | Alopecurus myosuroides | 200 |
| TBC-H4 | -O-CH3 (Methyl ester) | Amaranthus retroflexus | 100 |
| TBC-H5 | -O-CH2CH3 (Ethyl ester) | Amaranthus retroflexus | 85 |
| TBC-H6 | -NH-CH3 (Methyl amide) | Amaranthus retroflexus | 130 |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives for Fungicidal Screening
This protocol describes a general method for the synthesis of amide derivatives from this compound for subsequent fungicidal screening.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (e.g., isopropylamine, aniline)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol outlines a method to evaluate the fungicidal activity of the synthesized derivatives against various plant pathogenic fungi.
Materials:
-
Synthesized amide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Target fungal cultures (e.g., Botrytis cinerea, Septoria tritici)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions of 10 mg/mL.
-
-
Preparation of Amended Media:
-
Autoclave the PDA medium and cool it to 50-55 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL). A control plate with only DMSO should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
-
Visualizations
Synthesis of Amide Derivatives
Agrochemical Discovery Workflow
Application Notes: Development of Pharmaceutical Intermediates from 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a key structural motif found in a variety of pharmacologically active molecules. The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's properties. The -CF3 group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby extending the drug's half-life.[1][2]
This biphenyl carboxylic acid is a crucial intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[1][3][4][5][6] These drugs act by blocking the Angiotensin II Type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II. This document provides detailed protocols for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction and its subsequent conversion to a key amide intermediate, a common step in the elaboration towards more complex pharmaceutical agents.
Signaling Pathway: Angiotensin II Type 1 (AT1) Receptor
Drugs derived from this compound, such as ARBs, primarily target the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to physiological responses such as vasoconstriction, inflammation, and cellular growth. By blocking this receptor, ARBs prevent these effects, leading to vasodilation and a reduction in blood pressure.
Caption: Angiotensin II (AngII) binds to the AT1 receptor, activating Gq protein and subsequent signaling cascades leading to vasoconstriction. Angiotensin Receptor Blockers (ARBs) competitively inhibit this binding.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone. The reaction couples 3-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid. This method is widely used for the formation of C-C bonds between aryl halides and organoboron compounds due to its mild conditions and tolerance of various functional groups.[7][8]
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Materials:
-
3-Bromobenzoic acid
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
In a separate vial, quickly weigh and add palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).
-
Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.
-
Add anhydrous toluene and degassed water (e.g., 4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Conversion to N-Aryl Amide Intermediate
The carboxylic acid can be converted to an amide, a common intermediate for further functionalization in drug synthesis. This protocol describes a direct amidation using a coupling reagent.
Caption: General workflow for the direct amidation of the carboxylic acid.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the amine (1.0 equiv).
-
Add acetonitrile to achieve a concentration of approximately 0.5 M.
-
Add tris(2,2,2-trifluoroethyl) borate (2.0 equiv) to the reaction mixture.[9][10]
-
Stir the reaction mixture at 80 °C for 5-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amide.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives. The data for the title compound and its amide are based on analogous reactions reported in the literature for structurally similar compounds.
Table 1: Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | 3-Bromobenzoic acid | 2-(Trifluoromethyl)phenylboronic acid | This compound | 75-90 | >95 |
| 2 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 95 | >98 |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 89 | >98 |
Table 2: Characterization Data for this compound
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-7.3 (m, 8H, Ar-H), 11.0-12.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171-172 (COOH), 120-145 (Ar-C), 124 (q, ¹JCF = 273 Hz, CF₃) |
| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1315 (C-F) |
| MS (ESI) | m/z: 265.0 [M-H]⁻ |
Note: Spectroscopic data are predicted based on the analysis of structurally related compounds such as 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid and 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid.[11][12][13]
Table 3: Amidation Reaction Data
| Entry | Carboxylic Acid | Amine | Product | Yield (%) | Purity (%) |
| 1 | This compound | Aniline | N-Phenyl-2'-trifluoromethyl-biphenyl-3-carboxamide | 80-92 | >97 |
| 2 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 91 | >98 |
| 3 | Stearic acid | 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | Moderate | >95 |
References
- 1. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 3. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield in Suzuki Coupling Step
Question: I am attempting a Suzuki coupling between 3-boronobenzoic acid and 1-bromo-2-(trifluoromethyl)benzene (or vice-versa) and observing low yields of the desired this compound. What are the potential causes and solutions?
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| 1.1 | Catalyst Deactivation: The carboxylic acid group can coordinate with the palladium catalyst, leading to its deactivation.[1] | - Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. - Change the catalyst: Switching from a Pd(II) catalyst like (dppf)PdCl₂ to a Pd(0) catalyst such as Pd(PPh₃)₄ may improve results.[1] - Use a different base: Employ a base like cesium fluoride (CsF) which is known to be effective in the presence of esters and may be more compatible with the carboxylic acid.[1] |
| 1.2 | Poor Solubility of Reagents: Carboxylic acid-containing boronic acids can have poor solubility in common organic solvents used for Suzuki couplings, leading to a slow or incomplete reaction.[1] | - Use a biphasic solvent system: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous basic solution can improve the solubility of the boronic acid. - Consider an alcohol co-solvent: Adding an alcohol like ethanol or isopropanol can enhance the solubility of the reagents. |
| 1.3 | Suboptimal Reaction Conditions: The reaction temperature, time, or base may not be optimized for this specific substrate combination. | - Increase reaction temperature: Using a microwave reactor can sometimes overcome activation barriers and improve yields.[1] - Screen different bases: Besides carbonates and phosphates, consider using organic bases like triethylamine or diisopropylethylamine. |
| 1.4 | Hydrolysis of Boronic Acid: Arylboronic acids can be susceptible to decomposition, especially at elevated temperatures. | - Use freshly prepared or high-purity boronic acid. - Add the boronic acid in slight excess. |
Problem 2: Difficulty in Forming the Grignard Reagent of 1-bromo-2-(trifluoromethyl)benzene
Question: I am struggling to initiate the Grignard reaction with 1-bromo-2-(trifluoromethyl)benzene and magnesium turnings. What could be the issue?
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| 2.1 | Passivated Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. | - Activate the magnesium: Use methods like grinding the turnings without solvent, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| 2.2 | Presence of Water: Grignard reactions are highly sensitive to moisture. | - Thoroughly dry all glassware and solvents. Use an oven or flame-drying for glassware and distill solvents over a suitable drying agent. |
| 2.3 | Thermal Instability of the Grignard Reagent: Trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and may decompose, especially at higher concentrations.[2] | - Maintain a low reaction temperature: Initiate the reaction at room temperature and then cool the mixture to 0-5 °C once it has started. - Control the concentration: It is recommended to keep the concentration of the Grignard reagent solution between 0.5-0.6 M to mitigate decomposition.[2] |
| 2.4 | Slow Reaction Kinetics: The electron-withdrawing trifluoromethyl group can make the aryl bromide less reactive. | - Use of LiCl: The addition of lithium chloride (LiCl) can facilitate the formation of the Grignard reagent from chlorobenzotrifluorides and may also be effective for brominated analogs.[2][3] |
Problem 3: Significant Byproduct Formation During Carboxylation of the Grignard Reagent
Question: After forming the Grignard reagent, I am getting a significant amount of 1-(trifluoromethyl)benzene as a byproduct upon carboxylation with CO₂. How can I minimize this?
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| 3.1 | Protonation of the Grignard Reagent: The Grignard reagent is reacting with a proton source (e.g., moisture, acidic protons) before it can react with CO₂. | - Ensure anhydrous conditions: Use dry CO₂ gas or dry ice. - Add the Grignard solution to the CO₂ source: This ensures that the Grignard reagent is always in the presence of an excess of CO₂. |
| 3.2 | Suboptimal Carboxylation Temperature: The reaction temperature can influence the ratio of carboxylation to protonation. | - Lower the reaction temperature: Performing the carboxylation at low temperatures, such as -40 °C, has been shown to minimize the formation of the protonated byproduct.[4] |
| 3.3 | Inefficient CO₂ Delivery: Poor mixing or a low concentration of CO₂ can lead to side reactions. | - Use a CO₂ atmosphere: Introduce a static atmosphere of dry CO₂ gas over the reaction mixture.[4] - Vigorous stirring: Ensure efficient mixing to maximize the contact between the Grignard reagent and CO₂. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3-carboxyphenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene or the coupling of 3-bromobenzoic acid with 2-(trifluoromethyl)phenylboronic acid, catalyzed by a palladium complex.
Q2: Are there any safety concerns associated with the synthesis of trifluoromethyl-containing Grignard reagents?
A2: Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and may decompose exothermically, especially at high concentrations.[2] It is crucial to perform a thermal stability analysis, for instance using an Advanced Reactive System Screening Tool (ARSST), before scaling up the reaction.[2] It is strongly recommended to work with dilute solutions (0.5-0.6 M) and maintain low temperatures.[2]
Q3: Can I use ortho-lithiation to synthesize this compound?
A3: Ortho-lithiation could be a viable strategy, but it presents challenges. Directed ortho-lithiation of trifluoromethylbenzene can be complex, with regioselectivity being a significant hurdle.[5] The trifluoromethyl group is not a strong directing group for lithiation. A more plausible approach would be a halogen-metal exchange starting from 1-bromo-2-(trifluoromethyl)benzene followed by carboxylation.
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved by taking advantage of the pH-dependent solubility of the carboxylic acid.[6] A general procedure involves:
-
Dissolving the crude product in an organic solvent (e.g., ethyl acetate).
-
Extracting with an aqueous basic solution (e.g., 5% aqueous Na₂CO₃) to move the carboxylate salt into the aqueous layer.[4]
-
Washing the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filtering and drying the purified product.
Q5: What are some common byproducts to look out for?
A5: Common byproducts depend on the synthetic route:
-
Suzuki Coupling: Homocoupling of the boronic acid or the aryl halide.
-
Grignard Route: The protonated starting material (e.g., 1-(trifluoromethyl)benzene) from the Grignard reagent reacting with a proton source.
-
General: Incomplete reactions leading to the presence of starting materials.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (with ester protection)
Step 1: Esterification of 3-Bromobenzoic Acid
-
To a solution of 3-bromobenzoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-bromobenzoate.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of ethanol/water (3:1), add methyl 3-bromobenzoate (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[7]
-
Degas the mixture with nitrogen for 10-15 minutes.[7]
-
Add Pd(OH)₂ (0.01 eq) and degas with nitrogen for another 10 minutes.[7]
-
Heat the reaction mixture to 65 °C for 2-3 hours.[7]
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture to remove ethanol, dilute with water, and extract with dichloromethane.[7]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude ester.[7]
Step 3: Hydrolysis
-
Dissolve the crude methyl 2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure, dilute with water, and wash with diethyl ether.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting logic for low yields in Suzuki coupling.
Experimental Workflow for Grignard-based Synthesis
Caption: Workflow for synthesis via Grignard reaction and carboxylation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Trifluoromethylated Aryl Halides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated aryl halides. This resource is designed for researchers, scientists, and professionals in drug development, providing clear guidance to overcome common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of trifluoromethylated aryl halides?
A1: The primary side reactions are hydrodehalogenation (replacement of the halide with a hydrogen atom) and hydrodefluorination or defluoroarylation (loss of one or more fluorine atoms from the trifluoromethyl group).[1][2] These competing pathways reduce the yield of the desired biaryl product.
Q2: Why are trifluoromethylated aryl halides prone to these side reactions?
A2: The strong electron-withdrawing nature of the trifluoromethyl group makes the aryl halide more susceptible to certain undesired catalytic pathways. This can influence the stability of intermediates in the catalytic cycle and promote pathways leading to hydrodehalogenation or C-F bond activation.[1][2]
Q3: How can I minimize hydrodehalogenation?
A3: Hydrodehalogenation can often be suppressed by careful selection of the phosphine ligand and control of potential hydrogen sources, such as water.[2] Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.
Q4: What conditions favor the undesired defluorination side reaction?
A4: Defluorination can be promoted under certain conditions, including the use of specific palladium catalysts and reaction parameters. For instance, visible-light-induced palladium catalysis has been shown to selectively promote defluoroarylation.[1] Therefore, protecting the reaction from light unless specifically desired is a prudent measure.
Q5: Can the choice of base influence the outcome of the reaction?
A5: Absolutely. The base plays a crucial role in the transmetalation step. The choice and strength of the base can significantly impact the reaction's selectivity and yield. It is essential to screen different bases to find the optimal conditions for a specific substrate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product with significant starting material remaining. | 1. Inefficient catalyst system. 2. Suboptimal reaction temperature. 3. Inappropriate base or solvent. | 1. Screen different palladium precatalysts and phosphine ligands (see Table 1). 2. Incrementally increase the reaction temperature. 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, THF/water). |
| Formation of a significant amount of the hydrodehalogenated byproduct. | 1. Presence of a hydrogen source (e.g., water). 2. Non-optimal phosphine ligand. | 1. Ensure anhydrous conditions if hydrodehalogenation is dominant. 2. Switch to a bulkier, more electron-rich phosphine ligand to favor reductive elimination over hydrodehalogenation.[2] |
| Observation of defluorinated or defluoroarylated byproducts. | 1. C-F bond activation is competing with C-X activation. 2. Reaction conditions are promoting defluorination (e.g., exposure to light). | 1. Modify the ligand and base to alter the selectivity of the catalyst. 2. Conduct the reaction in the dark to minimize light-induced side reactions.[1] |
| Inconsistent results between batches. | 1. Purity of reagents (aryl halide, boronic acid, base, solvent). 2. Inconsistent inert atmosphere. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). |
Data on Reaction Conditions and Product Distribution
The following table summarizes experimental conditions and yields for the Suzuki coupling of trifluoromethylated aryl halides, highlighting the impact of different catalysts and ligands on the product distribution.
Table 1: Selected Reaction Conditions and Yields for Suzuki Coupling of Trifluoromethylated Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Side Product (%) | Reference |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 | Not Reported | [3] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene | 100 | 18 | 78 | Not Reported | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(dba)₂ / PCy₃ | CsCO₃ | Not Specified | 100 | Not Specified | 66 | Not Reported | [5] |
Note: The yield of side products is often not explicitly reported in the literature but can be inferred from the yield of the desired product and the consumption of starting materials.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethylated Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Trifluoromethylated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the trifluoromethylated aryl bromide, arylboronic acid, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Suzuki Coupling Catalytic Cycle and Competing Side Reactions
Caption: Catalytic cycle of Suzuki coupling with competing side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Electron-Deficient Substrates
Welcome to the technical support center for optimizing Suzuki coupling reactions involving electron-deficient substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Suzuki coupling of electron-deficient substrates.
Q1: I am observing low to no yield in my Suzuki coupling reaction with an electron-deficient aryl halide. What are the primary factors to investigate?
A1: Low yields with electron-deficient aryl halides are a common issue. The first step is a systematic evaluation of your reaction parameters. Key areas to check include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. For electron-deficient aryl halides, which generally undergo oxidative addition more readily, the rate-limiting step can shift to transmetalation or reductive elimination.[1] Catalysts with bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they can accelerate these slower steps.[2][3]
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step.[4] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to facilitate the formation of the reactive boronate species.[2] The base must be finely powdered to ensure maximum reactivity.
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Solvent System: The solvent can significantly influence reaction kinetics and catalyst stability.[5] Aprotic polar solvents or mixtures like dioxane/water or toluene/water are commonly used.[2] The choice of solvent can also affect the solubility of the reactants and the base.
-
Reaction Temperature: While electron-deficient aryl halides are more reactive, sometimes higher temperatures (80-110 °C) are needed to overcome the activation energy for other steps in the catalytic cycle.[3]
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Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and the formation of unwanted side products through homocoupling of the boronic acid.[3]
Q2: My reaction is failing when using an electron-deficient boronic acid. What adjustments should I consider?
A2: Electron-deficient boronic acids present a unique challenge due to their reduced nucleophilicity, which slows down the crucial transmetalation step.[2] Here’s how to troubleshoot this issue:
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Enhanced Catalyst Systems: Employ highly active catalyst systems. Buchwald-type ligands (SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often successful.[2] These ligands promote the formation of the active catalytic species and facilitate transmetalation.
-
Stronger Bases: The use of a strong base is often necessary to increase the nucleophilicity of the electron-deficient boronic acid.[6] Consider using Cs₂CO₃ or K₃PO₄.[2] In some cases, fluoride sources like KF or CsF can be beneficial.
-
Anhydrous vs. Aqueous Conditions: While many Suzuki couplings use aqueous bases, for some electron-deficient boronic acids, anhydrous conditions with an organic base like triethylamine (Et₃N) might be advantageous, although weaker bases may not always be sufficient.[2]
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Boronic Acid Stability: Electron-deficient boronic acids can be prone to protodeboronation, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for any degradation.[3]
Q3: I am struggling with the coupling of a sterically hindered electron-deficient substrate. What are the recommended modifications?
A3: Steric hindrance can significantly impede the reaction by slowing down both the transmetalation and reductive elimination steps.[3] To overcome this, consider the following:
-
Bulky Ligands: The use of bulky, electron-rich ligands is essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for sterically demanding substrates.[3]
-
Higher Temperatures: More forcing conditions, including higher reaction temperatures (e.g., 100-120 °C), may be required to overcome the steric barrier.
-
Appropriate Base: A strong, non-nucleophilic base like K₃PO₄ is often a good choice to avoid side reactions.
-
Reaction Concentration: Adjusting the concentration of the reaction mixture can sometimes be beneficial. A typical range is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
Data Presentation: Catalyst and Base/Solvent Selection
The following tables summarize common catalytic systems and base/solvent combinations for Suzuki couplings involving electron-deficient substrates.
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[2] | May not be as active as Buchwald-type ligands for highly challenging substrates. | 1-3 |
Table 2: Common Base and Solvent Combinations
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promoting high reaction rates.[2] |
| K₂CO₃ | Dioxane/H₂O | A common and moderately strong base.[2] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but is more expensive.[2] |
| Et₃N | Acetonitrile | An organic base useful for anhydrous conditions, though it is a weaker base.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Aryl Halide
This protocol provides a general methodology for the Suzuki coupling of an electron-deficient aryl halide with an arylboronic acid.
-
Reagent Preparation: Prepare stock solutions of the aryl halide (e.g., 0.1 M), the boronic acid (e.g., 0.12 M, 1.2 equivalents), and the base (e.g., K₃PO₄, 0.3 M, 3.0 equivalents) in the chosen degassed solvent system (e.g., 9:1 Toluene/H₂O). Prepare a separate stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the degassed reaction solvent.[2]
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide solution, boronic acid solution, and base solution.[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the catalyst stock solution to the reaction vial via syringe.
-
Reaction Conditions: Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]
-
Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
How to minimize homocoupling in Suzuki reactions with arylboronic acids
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in Suzuki reactions with arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the arylboronic acid couple with each other to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid.[3] Using a Pd(II) precatalyst without ensuring its complete reduction to the active Pd(0) state can also lead to significant homocoupling.[2]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[4]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling in your Suzuki reaction, follow this troubleshooting guide to identify and address the potential causes.
Problem: Significant formation of homocoupling byproduct.
Diagram: Troubleshooting Workflow for Suzuki Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Data Presentation: Comparative Tables
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Recommendation |
| Pd(OAc)₂ / PdCl₂ (Pd(II)) | Can lead to significant homocoupling, especially if reduction to Pd(0) is inefficient. | Use in combination with a reducing agent or phosphine ligands that can act as reductants. Ensure rigorous exclusion of oxygen. |
| Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0)) | Generally lower levels of homocoupling as the active Pd(0) species is pre-formed. | Preferred choice when homocoupling is a major issue. Handle under an inert atmosphere to prevent oxidation. |
Table 2: Influence of Ligands on Minimizing Homocoupling
| Ligand | Ligand Type | Key Characteristics | Impact on Homocoupling |
| PPh₃ | Monodentate Phosphine | Less bulky, moderately electron-rich. | Can be effective, but may not be sufficient to suppress homocoupling in challenging cases. |
| SPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine. | Highly effective at promoting reductive elimination, thereby minimizing the lifetime of intermediates that can lead to homocoupling.[5] |
| XPhos | Buchwald Ligand | Very bulky, electron-rich biaryl phosphine. | Similar to SPhos, excellent for suppressing homocoupling, especially with unreactive coupling partners. |
| dppf | Bidentate Phosphine | Ferrocene-based, rigid backbone. | Often used, but can sometimes lead to homocoupling, particularly with electron-deficient arylboronic acids.[5] |
Table 3: Effect of Base on Suzuki Coupling and Homocoupling
| Base | Strength | Common Solvents | Notes on Homocoupling |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common and often effective choice. Optimization of concentration and solvent is key. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be very effective, but its high basicity can sometimes promote side reactions. |
| K₃PO₄ | Strong | Dioxane, Toluene | Often a good choice for minimizing homocoupling, particularly with more sensitive substrates. |
| Na₂CO₃ | Moderate | Ethanol/Water, DMF/Water | Widely used and can provide good results with careful optimization. |
Signaling Pathways and Experimental Workflows
Diagram: Suzuki Catalytic Cycle
References
Technical Support Center: Improving the Purity of Crude 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid
Welcome to the technical support center for the purification of crude 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the coupling reaction (e.g., Suzuki-Miyaura coupling), residual catalysts, and solvents. Potential impurities include:
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Starting Materials: 3-bromobenzoic acid, (2-trifluoromethylphenyl)boronic acid, or related organometallic reagents.
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Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid and 2,2'-bis(trifluoromethyl)biphenyl.
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Residual Catalyst: Palladium or other transition metal catalysts used in the coupling reaction.
-
Solvents: High-boiling point solvents used in the synthesis or workup.
-
Related Isomers: Positional isomers may form depending on the selectivity of the synthesis.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound are liquid-liquid extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques is often most effective.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine purity:
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High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the main compound and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify and quantify impurities if their signals are resolved from the product signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solvent may be too nonpolar for the compound at lower temperatures, or the solution may be too concentrated. Cooling might also be too rapid.
-
Troubleshooting Steps:
-
Add a small amount of a more polar co-solvent to the hot solution.
-
Add more hot solvent to dissolve the oil, then allow it to cool slowly.
-
Ensure the solution cools gradually to room temperature before further cooling in an ice bath.
-
Issue 2: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Choose a solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures.
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
After crystallization, cool the mixture in an ice bath for an extended period to maximize precipitation.
-
Issue 3: Colored impurities persist in the crystals.
-
Possible Cause: The colored impurities may co-crystallize with the product.
-
Troubleshooting Steps:
-
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
-
Perform a second recrystallization.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause: Inappropriate mobile phase polarity or stationary phase.
-
Troubleshooting Steps:
-
Optimize the eluent system using thin-layer chromatography (TLC) first.
-
If the compound streaks on the TLC plate, consider adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress ionization of the carboxylic acid.
-
Ensure the column is not overloaded with the crude sample.
-
Issue 2: The product elutes too quickly or too slowly.
-
Possible Cause: The polarity of the mobile phase is too high or too low.
-
Troubleshooting Steps:
-
If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
-
If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
-
Liquid-Liquid Extraction
Issue 1: Formation of an emulsion at the interface of the aqueous and organic layers.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Troubleshooting Steps:
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Filter the mixture through a pad of celite.
-
Issue 2: Incomplete extraction of the carboxylic acid into the aqueous basic layer.
-
Possible Cause: The pH of the aqueous layer is not sufficiently basic.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous layer is at least 2 pH units above the pKa of the carboxylic acid. Use a pH meter or pH paper to verify.
-
Perform multiple extractions with fresh aqueous base to ensure complete transfer of the carboxylate salt to the aqueous phase.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Solvent Systems (Starting Point) | Notes |
| Recrystallization | Toluene, Ethyl Acetate/Hexane, Ethanol/Water | The optimal solvent system needs to be determined experimentally. Aim for high solubility when hot and low solubility when cold. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | The ratio of hexane to ethyl acetate should be optimized based on TLC analysis to achieve an Rf value of 0.2-0.4 for the product. |
| Liquid-Liquid Extraction | Organic Solvent: Dichloromethane, Ethyl AcetateAqueous Base: 1-2 M NaOH or NaHCO₃Aqueous Acid: 1-2 M HCl | Use a basic aqueous solution to extract the carboxylic acid into the aqueous phase, leaving neutral impurities in the organic phase. Re-acidification of the aqueous layer will precipitate the purified product. |
Table 2: Purity Assessment Methods and Expected Observations
| Analytical Method | Expected Result for Pure Compound | Common Impurity Signatures |
| HPLC | A single major peak with >99% area. | Additional peaks with different retention times. |
| ¹H NMR | Clean spectrum with expected chemical shifts and integration values. | Unidentified peaks, especially in the aromatic and aliphatic regions. |
| ¹⁹F NMR | A single sharp signal for the -CF₃ group. | Additional signals if other trifluoromethyl-containing species are present. |
| Melting Point | Sharp melting point. | Broad melting range over several degrees. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer.
-
Wash: (Optional) Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 2 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., toluene). Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the product from its impurities. A good starting mobile phase is a mixture of hexane and ethyl acetate with a drop of acetic acid.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting the purification of the target compound.
Troubleshooting poor solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS No. 168618-48-2).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that contribute to its poor solubility?
A1: The molecular structure of this compound dictates its solubility characteristics. It possesses a large, hydrophobic biphenyl backbone, further enhanced by the lipophilic trifluoromethyl (-CF3) group. While the carboxylic acid group is polar and can participate in hydrogen bonding, its contribution is often outweighed by the extensive nonpolar surface area of the molecule, leading to poor aqueous solubility.[1]
Q2: In which types of solvents is this compound expected to be more soluble?
A2: Generally, biphenyl carboxylic acids exhibit better solubility in organic solvents compared to water.[2][3] Based on data for the related compound 4-Biphenylcarboxylic acid, solvents like ethyl acetate, methyl acetate, and various alcohols (n-butanol, n-propanol, ethanol) are good starting points.[4] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also commonly used to dissolve poorly soluble compounds for in vitro assays.[5]
Q3: What are the primary strategies to improve the solubility of this compound for experimental use?
A3: Several strategies can be employed to enhance the solubility of this compound:
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pH Adjustment: Increasing the pH of an aqueous solution with a base (e.g., NaOH) will deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.[1][6]
-
Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility in aqueous buffers.[1][5] The compound is first dissolved in a minimal amount of the organic co-solvent to create a concentrated stock solution, which is then diluted into the aqueous medium.[5]
-
Heating and Sonication: Gently warming the solution or using sonication can help overcome the energy barrier for dissolution. However, care must be taken to avoid thermal degradation of the compound.[5]
Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue for poorly soluble compounds.[5] To prevent precipitation, you can try the following:
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Lower the Final Concentration: Your final concentration in the aqueous buffer may be exceeding the compound's solubility limit.[5]
-
Optimize Co-solvent Percentage: Keep the final concentration of DMSO in your assay medium as low as possible (typically below 1%) to avoid solvent effects on biological systems.[5]
-
Vigorous Stirring: Add the stock solution dropwise into the aqueous buffer while stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
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Use of Surfactants: Consider incorporating a low concentration of a biocompatible surfactant in your final dilution to improve solubility.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound fails to dissolve in an aqueous buffer. | The compound has inherently low aqueous solubility due to its hydrophobic structure.[1] | 1. Utilize pH Adjustment: Convert the carboxylic acid to its more soluble salt form by adding a base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Ensure the final pH is compatible with your experimental setup.[1][6] 2. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer.[5] |
| Precipitation occurs upon adding a co-solvent stock to the aqueous medium. | The final concentration of the compound exceeds its solubility limit in the mixed solvent system.[5] | 1. Reduce Final Concentration: Perform serial dilutions to find the maximum soluble concentration.[5] 2. Optimize Dilution Method: Add the stock solution slowly to a vigorously stirred aqueous buffer to avoid localized supersaturation.[1] 3. Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent. |
| Compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. The compound may also be degrading in the dissolution medium.[7][8] | 1. Work with Freshly Prepared Solutions: Always prepare dilutions from a stock solution immediately before use.[5] 2. Check Compound Stability: Assess the stability of the compound under your specific experimental conditions (pH, temperature, light exposure).[7][8] 3. Lower the Concentration: Work at a concentration that is well below the kinetic solubility limit. |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH of the buffer, or purity of the compound or solvents. | 1. Control Temperature: Ensure consistent temperature during solution preparation, as solubility is temperature-dependent.[4][9] 2. Verify Buffer pH: Prepare fresh buffers and verify the pH before each experiment. 3. Use High-Purity Materials: Ensure the compound and all solvents are of high purity to avoid impurities that could affect solubility.[7] |
Quantitative Data
Table 1: Mole Fraction Solubility (x₁) of 4-Biphenylcarboxylic Acid in Various Pure Organic Solvents at Different Temperatures (T) [4]
| Temperature (K) | Ethyl Acetate (10³x₁) | Methyl Acetate (10³x₁) | n-Butanol (10³x₁) | n-Propanol (10³x₁) | Ethanol (10³x₁) | Methanol (10³x₁) | Benzene (10³x₁) |
| 293.15 | 10.95 | 8.16 | 4.98 | 4.29 | 3.55 | 2.53 | 1.22 |
| 298.15 | 12.83 | 9.68 | 5.86 | 5.09 | 4.21 | 3.01 | 1.48 |
| 303.15 | 15.01 | 11.48 | 6.89 | 6.01 | 4.97 | 3.57 | 1.79 |
| 308.15 | 17.51 | 13.58 | 8.08 | 7.08 | 5.85 | 4.23 | 2.15 |
| 313.15 | 20.41 | 16.03 | 9.47 | 8.32 | 6.88 | 4.99 | 2.58 |
| 318.15 | 23.75 | 18.89 | 11.08 | 9.75 | 8.08 | 5.88 | 3.09 |
| 323.15 | 27.61 | 22.21 | 12.94 | 11.41 | 9.48 | 6.91 | 3.69 |
| 328.15 | 32.07 | 26.08 | 15.11 | 13.34 | 11.11 | 8.11 | 4.41 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.
-
Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve the target stock concentration (e.g., 10-50 mM).[1]
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved.[5] Gentle warming in a 37°C water bath or brief sonication can be used if necessary, but monitor for any signs of degradation.
-
To prepare a working solution, serially dilute the concentrated stock by adding it dropwise into a vigorously stirring aqueous buffer (e.g., PBS) to the desired final concentration.[1] Ensure the final DMSO concentration is compatible with your assay (typically <1%).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Protocol 2: Solubilization via pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small volume of an aqueous buffer (e.g., water or PBS). The compound will likely remain as a suspension.
-
While stirring, add a basic solution, such as 0.1 M NaOH, dropwise.[1]
-
Monitor the solution. Continue adding the basic solution until the compound fully dissolves, indicating the formation of the soluble carboxylate salt.[1][6]
-
Measure the final pH of the solution to ensure it is within the acceptable range for your experiment. If necessary, adjust the pH carefully, but be aware that lowering the pH may cause the compound to precipitate.[1]
Visualizations
Caption: Troubleshooting workflow for dissolving the compound.
Caption: pH-dependent solubilization of a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Trifluoromethylated Compounds
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving trifluoromethylated (CF3) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with a trifluoromethylated substrate is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low yields in palladium-catalyzed trifluoromethylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended. Consider the following potential issues and their solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure your palladium source and ligands are fresh. Consider using a well-defined Pd(0) precatalyst or optimizing the in-situ reduction conditions. For instance, using a more reactive phosphine ligand can facilitate the reduction of Pd(II) to Pd(0).
-
-
Poor Ligand Choice: The ligand may not be suitable for the specific trifluoromethylated substrate, leading to slow reductive elimination, a common challenge in C-CF3 bond formation due to the high electronegativity of the CF3 group.[1]
-
Substrate-Related Issues: The trifluoromethylated coupling partner may be sterically hindered or electronically deactivated.
-
Solution: Increase the reaction temperature or use a more active catalyst system. For highly challenging substrates, consider switching to a more reactive coupling partner if possible (e.g., from an aryl chloride to an aryl bromide or iodide).
-
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution: Ensure all solvents and reagents are rigorously degassed.[4] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Side Reactions: The trifluoromethyl anion source (e.g., TMSCF3) can decompose, especially in the presence of protic impurities.[3][5]
-
Solution: Use anhydrous solvents and reagents. If your substrate contains protic functional groups, they may need to be protected.[6]
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts, but then stops before all the starting material is consumed. What could be causing this premature catalyst deactivation?
Answer: A stalling reaction is a classic sign of catalyst deactivation. The primary culprits are:
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) indicates catalyst aggregation, a common deactivation pathway.[7] This can be caused by high temperatures, high catalyst concentrations, or an inadequate ligand-to-metal ratio.
-
Solution: Lower the reaction temperature if possible. Decrease the catalyst loading. Ensure an appropriate excess of the ligand is used to stabilize the palladium nanoparticles.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways, especially at elevated temperatures.[8][9] This removes the stabilizing ligand from the palladium center, leading to aggregation.
-
Solution: Use fresh, high-purity ligands. Rigorously exclude oxygen from the reaction. Consider using more robust ligands that are less prone to degradation at higher temperatures.
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.
-
Solution: This can be difficult to diagnose and solve. If suspected, try running the reaction at a lower concentration to see if the effect is mitigated.
-
Issue 3: Formation of Palladium Black
Question: I am observing a black precipitate in my reaction mixture. Is this palladium black, and what should I do about it?
Answer: A black, charcoal-like precipitate is almost certainly palladium black, which is aggregated, inactive palladium metal.[4] Its formation is a clear indicator of catalyst deactivation.
-
Causes:
-
High Temperature: Can lead to ligand dissociation and subsequent aggregation of Pd(0).
-
Insufficient Ligand: An inadequate amount of ligand is unable to stabilize the Pd(0) nanoparticles.
-
Oxygen Exposure: Oxidation of the ligand or the Pd(0) can disrupt the catalytic cycle and promote aggregation.
-
-
Solutions:
-
Optimize Ligand-to-Metal Ratio: Increase the equivalents of the phosphine ligand.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can enhance catalyst stability.
-
Improve Inert Atmosphere: Ensure thorough degassing of all components and maintain a strict inert atmosphere.
-
Use a Pre-formed Catalyst: Well-defined precatalysts can sometimes offer greater stability than catalysts generated in situ.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst deactivation pathways in these reactions?
A1: The primary deactivation pathways for palladium catalysts in cross-coupling reactions, including those with trifluoromethylated compounds, are:
-
Aggregation of Pd(0) to form Palladium Black: This is often the most visible sign of deactivation. It occurs when the stabilizing ligands dissociate from the palladium nanoparticles, allowing them to coalesce into larger, inactive aggregates.[7]
-
Oxidation of the Active Catalyst: The catalytically active Pd(0) species can be oxidized to inactive Pd(II) by trace oxygen or other oxidizing agents in the reaction mixture.
-
Ligand Degradation: Phosphine ligands are prone to oxidation to the corresponding phosphine oxides, which are generally poor ligands for palladium. This can be exacerbated by high temperatures and the presence of oxygen.
-
Formation of Off-Cycle, Stable Pd Complexes: The palladium catalyst can be sequestered into unreactive complexes with other species in the reaction mixture, effectively removing it from the catalytic cycle.
Q2: How can I prevent catalyst deactivation from the start?
A2: Proactive measures can significantly improve catalyst longevity:
-
Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to handle all reagents and set up the reaction.[5] Degas all solvents and liquid reagents thoroughly.
-
High-Purity Reagents: Use fresh, high-purity palladium precatalysts and ligands. Impurities can poison the catalyst.
-
Optimal Ligand Selection: Choose ligands known for their stability and effectiveness in C-CF3 bond formation. Bulky, electron-rich phosphine ligands are often a good starting point.[1][2][3]
-
Appropriate Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes accelerate aggregation. Start with a moderate loading (e.g., 1-2 mol%) and optimize from there.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate both ligand degradation and catalyst aggregation.
Q3: Are there any specific challenges associated with trifluoromethylated substrates?
A3: Yes, the trifluoromethyl group presents unique challenges:
-
Difficult Reductive Elimination: The strong electron-withdrawing nature of the CF3 group can make the final C(sp2)-CF3 bond-forming reductive elimination step from the Pd(II) intermediate kinetically challenging.[1] This often necessitates higher reaction temperatures and carefully chosen ligands.
-
Decomposition of CF3 Source: Nucleophilic trifluoromethylating reagents like TMSCF3 can be unstable and decompose, especially in the presence of moisture or protic functional groups, leading to the formation of fluoroform and reducing the amount of available trifluoromethylating agent.[3][5]
Quantitative Data
The efficiency of a catalyst is often described by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of moles of product formed per mole of catalyst before it becomes inactive, while TOF is the TON per unit of time (a measure of catalyst activity). Below is a summary of catalyst performance in representative palladium-catalyzed trifluoromethylation reactions.
| Catalyst System | Reaction Type | Substrate | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / BrettPhos | C-H Trifluoromethylation | Acetanilide | - | - | [10] |
| [(allyl)PdCl]₂ / BrettPhos | Aryl-CF₃ Coupling | Aryl Chloride | Up to 83 | - | [3] |
| Pd(dba)₂ / tBuXPhos | Vinyl-CF₃ Coupling | Vinyl Triflate | Up to 88 | - | [2][11] |
| Pd₂(dba)₃ / Xantphos | Decarbonylative Trifluoromethylation | Acid Fluoride | - | - | [12] |
Note: Direct comparison of TON and TOF values across different reaction types and conditions should be done with caution. The data presented here is to provide a general sense of catalyst performance.
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Degradation using ³¹P NMR Spectroscopy
This protocol allows for the qualitative and quantitative analysis of phosphine ligand consumption and the formation of phosphine oxide, a common degradation product.
-
Sample Preparation:
-
Under an inert atmosphere, carefully withdraw an aliquot (e.g., 0.1-0.2 mL) from the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean NMR tube.[8]
-
If the reaction mixture is heterogeneous, filter the aliquot through a small plug of celite or cotton to remove solid particles before dilution.
-
Add an internal standard with a known ³¹P chemical shift if quantitative analysis is desired.
-
-
NMR Acquisition:
-
Data Analysis:
-
Integrate the signals corresponding to the starting phosphine ligand and the phosphine oxide.
-
The relative integrals will give an indication of the extent of ligand degradation over time.
-
Protocol 2: Analysis of Palladium Nanoparticle Aggregation by Transmission Electron Microscopy (TEM)
TEM can be used to visualize the size, shape, and dispersion of palladium nanoparticles, providing direct evidence of aggregation (palladium black formation).
-
Sample Preparation:
-
At the end of the reaction, or after observing a black precipitate, take a small sample of the solid material from the reaction mixture.
-
Wash the solid with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic material and then dry it thoroughly.
-
Disperse a small amount of the dried powder in a volatile solvent like ethanol or methanol by sonication to create a dilute suspension.[13][14]
-
Drop-cast a single droplet of the suspension onto a carbon-coated TEM grid and allow the solvent to evaporate completely in a dust-free environment.[15]
-
-
TEM Imaging:
-
Acquire TEM images at various magnifications to observe the overall morphology and size distribution of the palladium particles.
-
High-resolution TEM (HRTEM) can be used to examine the crystallinity of the nanoparticles.
-
-
Data Analysis:
-
Measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and size distribution.
-
The presence of large, agglomerated particles is indicative of catalyst deactivation via aggregation.
-
Visualizations
Below are diagrams illustrating key concepts in palladium-catalyzed cross-coupling and catalyst deactivation.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Common catalyst deactivation pathways from the main catalytic cycle.
Caption: A logical workflow for troubleshooting common reaction failures.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. magritek.com [magritek.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. The palladium-catalyzed trifluoromethylation of vinyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and solutions to common issues encountered during synthesis.
Alternative Synthetic Routes: An Overview
Several cross-coupling strategies can be employed to synthesize the target molecule. The most common and versatile methods include the Suzuki-Miyaura coupling, the Ullmann condensation, and a Grignard reagent-based approach. Each route has its own set of advantages and potential challenges.
Route 1: Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is often the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]
Frequently Asked Questions & Troubleshooting: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality: The stability of boronic acids can be a concern; they can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] It is advisable to use fresh, high-purity boronic acid. The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can degrade over time. Similarly, phosphine ligands are susceptible to oxidation.[3] Using fresh catalyst and ligands is crucial.
-
Solvent and Base Purity: Ensure you are using anhydrous and thoroughly degassed solvents, as oxygen can deactivate the palladium catalyst.[3] The purity of the base is also important for the reaction's success.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the self-coupling of the boronic acid, is a common side reaction often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1][4] To mitigate this:
-
Ensure Thorough Degassing: Before adding the catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (like argon or nitrogen) through the solvent for 10-15 minutes.[4]
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst, such as Pd(PPh₃)₄, directly, or ensure your precatalyst system is efficient.[5]
-
Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases might also reduce the rate of homocoupling.[4]
Q3: The purification of my final product is challenging due to residual starting materials and byproducts. What is a recommended purification strategy?
A3: Purification can often be achieved through a combination of techniques:
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a good starting point.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | 2-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | Methyl 3-bromobenzoate | 2-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[4]
-
Purification: Perform an acid-base extraction as described in Q3. The final product can be further purified by recrystallization or column chromatography if necessary.
Route 2: Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for the formation of biaryl compounds.[7] While it often requires harsher conditions than Suzuki couplings, modern advancements with the use of ligands have made it a more viable option.[8][9][10]
Frequently Asked Questions & Troubleshooting: Ullmann Condensation
Q1: My Ullmann reaction is not proceeding or is giving very low conversion. What are the likely causes?
A1: The Ullmann reaction can be sensitive to several factors:
-
Catalyst Activity: The copper source is critical. "Activated" copper powder, often prepared by reducing a copper salt, can improve reaction efficiency.[11] For modern Ullmann reactions, the choice of the copper salt (e.g., CuI, Cu₂O) and ligand is crucial.[8]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[12] If you are using a ligand-promoted system, the temperature may be lower, but it is still a critical parameter to optimize.
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.[8] Electron-deficient aryl halides also tend to be more reactive.
Q2: Are there common side reactions in Ullmann couplings that I should be aware of?
A2: Yes, several side reactions can occur:
-
Homocoupling: Similar to Suzuki reactions, the self-coupling of one of the aryl halides can occur, leading to symmetrical biaryl byproducts.
-
Reduction: Dehalogenation of the aryl halide to the corresponding arene can also be a competing pathway.
-
Phenol Formation: In the presence of water or hydroxide, the aryl halide can be converted to a phenol, which can then undergo O-arylation to form diaryl ethers.[8]
Detailed Experimental Protocol: Ligand-Promoted Ullmann Condensation
-
Reaction Setup: In a Schlenk tube, add 3-iodobenzoic acid (1.0 eq), 1-bromo-2-(trifluoromethyl)benzene (1.2 eq), copper(I) iodide (CuI, 10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and acidify with 1M HCl.
-
Purification: Extract the product with ethyl acetate. The organic layer can then be washed with brine and dried. Further purification can be achieved by column chromatography.
Route 3: Grignard Reagent-Based Synthesis
This approach involves the formation of a Grignard reagent from one of the aryl halides, followed by its reaction with the other aryl halide, typically catalyzed by a transition metal. A key consideration is the need to protect the carboxylic acid group, as it is incompatible with the highly basic Grignard reagent.[13]
Frequently Asked Questions & Troubleshooting: Grignard Route
Q1: I'm having trouble initiating the Grignard reagent formation. What can I do?
A1: Failure to initiate the Grignard reaction is a common issue, usually due to the passivating oxide layer on the magnesium surface or the presence of moisture.
-
Activation of Magnesium: You can try activating the magnesium turnings by crushing them with a glass rod in the flask (under an inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents. Even trace amounts of water can quench the Grignard reagent and prevent its formation.[14]
Q2: My Grignard reaction is giving a low yield of the cross-coupled product. What could be the problem?
A2: Low yields in the cross-coupling step can be due to several factors:
-
Homocoupling of the Grignard Reagent: The Grignard reagent can couple with itself, especially at higher temperatures.
-
Inefficient Catalyst: The choice of the nickel or palladium catalyst for the cross-coupling step is important. Catalysts like Ni(dppe)Cl₂ or Pd(dppf)Cl₂ are often effective.
-
Incomplete Grignard Formation: Ensure the Grignard reagent has formed completely before proceeding with the cross-coupling step.
Detailed Experimental Protocol: Grignard Reagent-Based Synthesis
-
Protection of Carboxylic Acid: Convert 3-bromobenzoic acid to its methyl ester using a standard Fischer esterification method (refluxing in methanol with a catalytic amount of sulfuric acid).[13]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.[13]
-
Dissolve methyl 3-bromobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction doesn't start, add a crystal of iodine.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition, continue to reflux for another 30-60 minutes.[13]
-
-
Cross-Coupling:
-
In a separate flask, dissolve 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 2-5 mol%) in anhydrous THF.
-
Cool this solution in an ice bath and slowly add the prepared Grignard reagent via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, hydrolyze the resulting ester to the carboxylic acid using aqueous NaOH followed by acidification.
-
-
Purification: Purify the final product using acid-base extraction and/or column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Scale-up Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Problem 1: Low or Inconsistent Reaction Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst Activity | Ensure the palladium catalyst is not deactivated. Use fresh, high-purity catalyst. For air-sensitive catalysts, ensure strict anaerobic conditions are maintained throughout the process.[1] Consider using more robust, air- and moisture-stable pre-catalysts. |
| Poor Reagent Quality | Use dry, high-purity reagents and anhydrous solvents. Traces of water or other impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Inconsistent heating or localized overheating can lead to side reactions and degradation.[2] Maintain the jacket temperature below 105 °C to avoid excessive external heat.[2] |
| Ineffective Mixing | Ensure efficient mixing, especially in large-volume reactors, to maintain a homogeneous reaction mixture. Poor mixing can lead to localized concentration gradients and reduced reaction rates.[1] |
| Incorrect Base Selection/Amount | The choice and amount of base are critical. Weaker bases may lead to incomplete reaction, while excessively strong bases can cause side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize the stoichiometry.[3] |
Problem 2: High Levels of Impurities
| Potential Cause | Suggested Solution |
| Homo-coupling of Boronic Acid | This side reaction can be minimized by the slow addition of the boronic acid to the reaction mixture. Ensure a strictly inert atmosphere, as oxygen can promote homo-coupling.[3] |
| Residual Palladium Catalyst | High levels of residual palladium are a common issue in large-scale Suzuki reactions.[1][4] After the reaction, consider a controlled 2% O₂/N₂ bubbling for about 30 minutes to facilitate palladium removal.[2] Various palladium scavenging agents can also be employed during workup. |
| Formation of Dimer Impurities | Elevated external temperatures can contribute to the formation of dimer impurities.[2] Precise temperature control is crucial. |
| Incomplete Reaction | If the reaction does not go to completion, unreacted starting materials will be present as impurities. Monitor the reaction progress by HPLC to ensure completion before workup. |
Problem 3: Runaway Reaction or Poor Thermal Control
| Potential Cause | Suggested Solution |
| Significant Exothermic Event | Suzuki-Miyaura reactions can have significant exotherms, especially in aqueous solvent systems, posing a runaway hazard.[5] Conduct calorimetric studies (e.g., using Accelerating Rate Calorimetry - ARC) to understand the thermal profile of the reaction at scale.[5] |
| Insufficient Cooling Capacity | Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction. The Maximum Temperature of the Synthesis Reaction (MTSR) should not exceed the boiling point of the solvent.[5] |
| Rapid Reagent Addition | The addition rate of reagents, particularly the palladium catalyst or the base, can significantly impact the heat evolution.[5] Control the addition rate to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
The most prevalent method for synthesizing biphenyl derivatives like this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction involves the coupling of an aryl halide (e.g., 3-bromobenzoic acid or its ester) with an arylboronic acid (e.g., 2-(trifluoromethyl)phenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: How can I ensure my reaction is under a sufficiently inert atmosphere?
Maintaining a strict inert atmosphere is crucial for a successful Suzuki coupling.[3] This can be achieved by:
-
Oven-drying all glassware and stir bars before use.
-
Using standard Schlenk techniques.
-
Degassing solvents by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Keeping the reaction vessel under a positive pressure of nitrogen or argon throughout the experiment.
Q3: What are the key safety considerations when scaling up this synthesis?
The primary safety concern is the potential for a runaway reaction due to the exothermic nature of the Suzuki coupling, particularly in aqueous solvent systems.[5] It is essential to have adequate cooling capacity and to carefully control the rate of reagent addition. Thermal safety studies are highly recommended before proceeding to a large scale. Additionally, palladium catalysts can be pyrophoric, and appropriate handling procedures should be in place.
Q4: How can I effectively remove the palladium catalyst from my final product?
Residual palladium is a common issue and must be controlled to meet regulatory requirements for active pharmaceutical ingredients (APIs).[1][4] Methods for palladium removal include:
-
Controlled Air/Nitrogen Bubbling: Introducing a controlled amount of oxygen after the reaction can help precipitate palladium.[2]
-
Scavengers: Using palladium scavengers such as activated carbon, silica-based scavengers, or resins during the workup.
-
Crystallization: Careful optimization of the crystallization process can significantly reduce palladium levels in the final product.
-
Extraction: Liquid-liquid extraction with an aqueous solution of a suitable chelating agent can be effective.
Q5: My reaction is sluggish with an aryl chloride. What can I do?
Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[3] To improve the reaction with an aryl chloride, consider:
-
Using more active catalysts: Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often more effective for coupling aryl chlorides.[8]
-
Higher temperatures: Increasing the reaction temperature can improve the rate of oxidative addition.
-
Stronger bases: Using a stronger base can sometimes facilitate the reaction.
Experimental Protocols
Representative Lab-Scale Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and should be optimized for specific scale-up requirements.
Materials:
-
3-Bromobenzoic acid
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen gas
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water to the flask.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water and toluene to the mixture and separate the layers.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | 2-MeTHF/H₂O | Dioxane/H₂O |
| Temperature (°C) | 90 | 80 | 100 |
| Yield (%) | 85 | 92 | 88 |
| Purity (HPLC Area %) | 98.5 | 99.2 | 98.9 |
| Residual Pd (ppm) | 50 | 25 | 40 |
Visualizations
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Removing palladium residues from 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium residues from 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from my this compound?
A1: Palladium is a heavy metal with documented toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual metals in active pharmaceutical ingredients (APIs).[1][2][3] For oral drug products, the permitted daily exposure for palladium is typically low, often requiring final product concentrations to be below 10 ppm.[2][3][4] Failure to meet these limits can lead to regulatory rejection of the API. Furthermore, residual palladium can sometimes interfere with downstream chemical transformations or affect the stability of the final compound.[5]
Q2: What are the most common methods for removing palladium residues?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported scavengers with high affinity for palladium, such as functionalized silica or polystyrene resins, and activated carbon.[3][6][7][8]
-
Crystallization: A powerful purification technique that can be enhanced with additives to keep palladium impurities in the mother liquor.[3][6]
-
Chromatography: While standard silica gel chromatography can be effective, specialized techniques or pre-treatment of the crude product may be necessary for complete removal.[9][10]
-
Liquid-Liquid Extraction: This method can be used to partition palladium species into an aqueous phase.[9]
-
Filtration: Simple filtration through materials like Celite® can remove insoluble or precipitated palladium species.[9]
Q3: Does the trifluoromethyl group or the carboxylic acid functionality in my molecule affect the choice of palladium removal method?
A3: Yes, the functional groups in this compound can influence the selection of a purification strategy. The carboxylic acid group can interact with basic scavengers or adsorbents, potentially leading to product loss. It may also influence the solubility of your compound, which is a critical parameter for crystallization-based purifications. The electron-withdrawing nature of the trifluoromethyl group can affect the overall electronic properties of the molecule, which might influence its interaction with palladium.[11][12]
Q4: I've tried a standard work-up and silica gel chromatography, but my palladium levels are still too high. What should I do next?
A4: If standard methods are insufficient, a more targeted approach is necessary. The next logical step is to employ a palladium scavenger. These are materials specifically designed to bind tightly to palladium, allowing for its removal by filtration.[13][14] Consider starting with a screening of different types of scavengers to identify the most effective one for your specific palladium catalyst and reaction conditions.[3]
Troubleshooting Guides
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[15]
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[15]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[14][15]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[15]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of your carboxylic acid product onto the scavenger or activated carbon.[10][15]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[15]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[15]
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[10][15]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[15]
-
Issue 3: Scavenger Appears Ineffective
-
Possible Cause: The palladium may be strongly chelated to your product, preventing the scavenger from accessing it.
-
Troubleshooting Steps:
-
Alter the Solvent: Changing the solvent can sometimes disrupt the product-palladium complex.
-
Add a Competing Ligand: Introducing a small molecule that can bind to the palladium and displace your product may be effective.
-
Increase Temperature and/or Time: Increasing the temperature and/or reaction time with the scavenger can sometimes improve its efficacy.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Target Palladium Species | Typical Loading (mmol/g) | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol | Pd(0), Pd(II) | 1.25 | Versatile, effective for a range of Pd species.[14] | Can sometimes have lower efficacy for hindered complexes. |
| SiliaMetS® Thiourea | Thiourea | Pd(0), Pd(II) | 1.20 | Widely used in the pharmaceutical industry, versatile.[14] | |
| SiliaMetS® Cysteine | Cysteine | Pd, Sn, Ru, Pt, Cu, Rh | 1.00 | Effective for a variety of metals.[13][14] | |
| SiliaMetS® DMT | Dimercaptotriazine | Pd, Ru, and hindered complexes | 0.65 | Preferred for ruthenium and hindered palladium complexes.[14] | |
| MP-TMT | Trimercaptotriazine (on polystyrene) | Pd(II) | ~1.5 | High efficiency, can reduce Pd to <10 ppm.[4][7] | May require longer reaction times. |
| Activated Carbon | N/A | Various Pd species | N/A | Cost-effective.[3] | Can lead to significant product loss due to non-specific adsorption.[10][15] |
| Carboxen® 564 | Synthetic Carbon | Pd(0) | N/A | High scavenging capacity, maximizes API yield.[8] | Requires pre-hydration.[8] |
Table 2: Reported Efficiencies of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Polystyrene-bound TMT | 1500-1600 | < 10 | > 99.3% | [4] |
| MP-TMT | 33,000 | < 200 | > 99.3% | [7] |
| MP-TMT | 500-800 | < 10 | > 98% | [7] |
| Si-TMT | >100 | < 1 | > 99% | [3] |
| Activated Charcoal | 300 | < 1 | > 99.6% | [3] |
| Thiourea Alkyl Silica | 150-220 | < 1 | > 99.3% | [16] |
| Carboxen® 564 | 1250 | 12 | 99.0% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[15]
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is to use a 5-10 fold molar excess of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[15] The optimal time and temperature should be determined experimentally for your specific substrate and catalyst system.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[15]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[10]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[10] It is advisable to perform small-scale experiments to optimize this amount to minimize product loss.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[10]
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[10]
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Troubleshooting workflow for palladium removal.
Caption: Mechanism of palladium removal by solid-supported scavengers.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. benchchem.com [benchchem.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for Biphenyl Carboxylic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral data of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid and its structural analogs. This guide provides a comparative analysis of their 1H and 13C NMR data, detailed experimental protocols, and a logical workflow for spectral interpretation.
Comparative NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for the selected biphenyl carboxylic acid derivatives. These compounds provide a framework for understanding the influence of the carboxylic acid group's position and the effect of a trifluoromethyl substituent on the chemical shifts of the biphenyl scaffold.
Table 1: 1H NMR Spectral Data (δ, ppm)
| Compound | Solvent | H-2' | H-3' | H-4' | H-5' | H-6' | Other Aromatic Protons | COOH |
| [1,1'-Biphenyl]-4-carboxylic acid | DMSO-d6 | 7.75 | 7.52 | 7.44 | 7.52 | 7.75 | 8.07 (d), 7.82 (d) | 13.0 |
| [1,1'-Biphenyl]-2-carboxylic acid | CDCl3 | 7.38-7.30 | 7.38-7.30 | 7.38-7.30 | 7.38-7.30 | 7.35 | 7.93 (d), 7.53 (t), 7.39 (t) | 11.0 |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | CDCl3 | - | - | - | - | - | 7.1-7.8 (m) | 9.89 |
Table 2: 13C NMR Spectral Data (δ, ppm)
| Compound | Solvent | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-1' | C-2' | C-3' | C-4' | C-5' | C-6' | CF3 | COOH |
| [1,1'-Biphenyl]-4-carboxylic acid | CDCl3 | 129.0 | 127.2 | 128.3 | 146.6 | 128.3 | 127.2 | 139.9 | 130.8 | 129.0 | 127.9 | 129.0 | 130.8 | - | 171.2 |
| [1,1'-Biphenyl]-2-carboxylic acid | CDCl3 | 130.5 | 168.5 | 132.9 | 128.6 | 120.1 | 137.2 | 141.0 | - | - | - | - | - | - | 168.5 |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | CDCl3 | 144.3 | 131.7 | 131.3 | 131.0 | 130.0 | 129.9 | 140.2 | 129.0 | 125.1 | 128.8 | 125.1 | 129.0 | 124.4 (q) | 170.8 |
Experimental Protocols
The following are representative experimental protocols for acquiring NMR data for biphenyl carboxylic acids. Specific parameters may vary based on the instrument and sample concentration.
General Procedure for NMR Sample Preparation: Approximately 5-10 mg of the biphenyl carboxylic acid derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Frequency: 400 MHz
-
Solvent: CDCl3 or DMSO-d6
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Ambient (typically 298 K).
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Solvent: CDCl3 or DMSO-d6
-
Standard: Solvent signal (e.g., CDCl3 at 77.16 ppm).
-
Technique: Proton-decoupled.
-
Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the analysis and comparison of NMR data for substituted biphenyl carboxylic acids.
Interpreting the Mass Spectrum of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. By comparing its fragmentation pattern with those of structurally similar compounds, we can elucidate the key fragmentation pathways and gain a deeper understanding of its chemical properties. This analysis is crucial for compound identification, structural confirmation, and the development of analytical methods.
Predicted Fragmentation Pattern of this compound
The mass spectrum of an aromatic carboxylic acid is typically characterized by a prominent molecular ion peak and distinct fragmentation patterns involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. For this compound, we can predict a series of fragmentation steps based on established principles of mass spectrometry.
The initial ionization would form the molecular ion [M]•+. Subsequent fragmentation is expected to proceed through two primary pathways:
-
Pathway A: Loss of a hydroxyl radical (•OH) to form an acylium ion. This is a common fragmentation for carboxylic acids.
-
Pathway B: Loss of the entire carboxyl group as a •COOH radical.
Further fragmentation of the biphenyl structure may also occur, although the biphenyl core is relatively stable. The trifluoromethyl group is also a likely site of fragmentation, potentially through the loss of a fluorine atom or the entire CF3 group.
Comparative Analysis of Fragmentation Patterns
To substantiate the predicted fragmentation of this compound, we will compare its expected mass spectrum with the known mass spectra of four related compounds: 2'-(Trifluoromethyl)benzoic acid, 4'-(Trifluoromethyl)benzoic acid, [1,1'-biphenyl]-3-carboxylic acid, and [1,1'-biphenyl]-4-carboxylic acid.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Interpretation | Key Fragment 2 (m/z) | Interpretation |
| This compound (Predicted) | 280 | 263 | [M-OH]⁺ | 235 | [M-COOH]⁺ |
| 2'-(Trifluoromethyl)benzoic acid[1] | 190 | 173 | [M-OH]⁺ | 145 | [M-COOH]⁺ |
| 4'-(Trifluoromethyl)benzoic acid[2] | 190 | 173 | [M-OH]⁺ | 145 | [M-COOH]⁺ |
| [1,1'-biphenyl]-3-carboxylic acid[3] | 198 | 181 | [M-OH]⁺ | 152 | [M-COOH]⁺ |
| [1,1'-biphenyl]-4-carboxylic acid[4][5] | 198 | 181 | [M-OH]⁺ | 152 | [M-COOH]⁺ |
The data from the reference compounds strongly supports the predicted primary fragmentation pathways for this compound, namely the loss of the hydroxyl and carboxyl groups.
Visualizing the Fragmentation Pathway
The following diagram illustrates the hypothesized fragmentation pathway of this compound.
References
- 1. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1,1'-Biphenyl)-3-carboxylic acid | C13H10O2 | CID 12854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl-4-carboxylic acid [webbook.nist.gov]
Comparative FT-IR Spectral Analysis: 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid vs. Biphenyl-3-carboxylic Acid
A Guide for Researchers in Drug Development
This guide provides a comparative Fourier-Transform Infrared (FT-IR) spectral analysis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid and its non-fluorinated analog, biphenyl-3-carboxylic acid. The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic properties, conformation, and metabolic stability of a molecule, making it a common strategy in drug design. Understanding the vibrational spectroscopy of these compounds is crucial for their characterization and quality control.
FT-IR Spectral Data Comparison
The following table summarizes the expected characteristic infrared absorption frequencies for this compound and biphenyl-3-carboxylic acid. The data is based on established group frequencies for the constituent functional groups.
| Vibrational Mode | Functional Group | This compound (Expected, cm⁻¹) | Biphenyl-3-carboxylic Acid (Expected, cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (very broad) | 3300 - 2500 (very broad) | Strong |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | 3100 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid (-COOH) | 1760 - 1690 | 1760 - 1690 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | 1600 - 1450 | Medium |
| C-F Stretch | Trifluoromethyl (-CF3) | 1350 - 1100 (multiple strong bands) | N/A | Strong |
| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | 1320 - 1210 | Strong |
| O-H Bend | Carboxylic Acid (-COOH) | 1440 - 1395 and 950 - 910 | 1440 - 1395 and 950 - 910 | Medium |
| C-H "out-of-plane" Bend (Aromatic) | Aromatic Ring | 900 - 675 | 900 - 675 | Strong |
Analysis of Key Differences:
The most significant difference in the FT-IR spectrum of this compound compared to its non-fluorinated counterpart is the presence of strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1] These bands are typically intense and can sometimes be complex. The electronic withdrawing nature of the -CF3 group may also induce minor shifts in the frequencies of the adjacent aromatic ring and carboxylic acid vibrations, although these are generally subtle.
The characteristic broad O-H stretching band of the carboxylic acid dimer is expected in the 3300-2500 cm⁻¹ region for both compounds.[2][3][4][5] Similarly, the strong carbonyl (C=O) stretch should appear between 1760 and 1690 cm⁻¹.[2][3] Aromatic C-H and C=C stretching vibrations are anticipated in their usual regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[6][7]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This section details the methodology for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Sample (e.g., this compound)
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Background Correction: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Logical Relationship of Functional Groups and Spectral Features
The following diagram illustrates the relationship between the functional groups present in this compound and their characteristic regions of absorption in an FT-IR spectrum.
Caption: Correlation of functional groups to FT-IR absorption regions.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. tutorchase.com [tutorchase.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Analysis of the Structural Landscape of Trifluoromethyl-Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comparative analysis of the crystal structure of carboxylic acids featuring trifluoromethyl substituents, with a focus on biphenyl scaffolds. Due to the absence of a publicly available crystal structure for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, this guide levearages data from structurally related compounds to infer potential structural features and provide a basis for comparison.
The compounds analyzed include 2-(Trifluoromethyl)benzoic acid, a key building block, and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a more complex biphenyl analogue. These comparisons offer insights into how substituent changes on the biphenyl core can influence solid-state packing and intermolecular interactions, which are critical for properties such as solubility and crystal morphology.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected reference compounds, providing a basis for structural comparison.
| Parameter | 2-(Trifluoromethyl)benzoic acid[1][2] | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid[3] |
| Chemical Formula | C₈H₅F₃O₂ | C₂₀H₁₆O₃ |
| Molecular Weight | 190.12 | 316.34 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 4.8816 (3) | 12.0125 (3) |
| b (Å) | 20.6948 (14) | 5.9263 (2) |
| c (Å) | 7.9697 (5) | 22.1284 (7) |
| α (°) | 90 | 90 |
| β (°) | 109.544 (4) | 102.294 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 758.74 (8) | 1538.53 (8) |
| Z | 4 | 4 |
| Temperature (K) | 200 | 296 |
| R-factor | 0.049 | 0.049 |
Structural Commentary
In the crystal structure of 2-(Trifluoromethyl)benzoic acid, the carboxylic acid group is slightly tilted with respect to the plane of the aromatic ring.[1][2] A key feature is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules.[1] These dimers are further connected into double chains by C—H···O contacts.[1]
For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two aromatic rings of the biphenyl group is 26.09 (4)°.[3] Similar to many carboxylic acids, this structure also exhibits inversion dimers linked by pairs of O—H···O hydrogen bonds, forming R₂²(8) ring motifs.[3] These dimers are further linked by C—H···π interactions, creating molecular sheets.[3] The presence of the bulkier benzyloxy group influences the overall crystal packing.[3]
Based on these analogues, it is highly probable that this compound would also form hydrogen-bonded dimers in the solid state. The dihedral angle between the biphenyl rings and the influence of the trifluoromethyl group on the crystal packing would be key points of interest for an experimental structure determination.
Experimental Protocols
The following describes a general methodology for single-crystal X-ray diffraction, based on standard practices reported for similar compounds.
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: A suitable crystal is mounted on a goniometer. The diffraction data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] The data is typically collected at a controlled temperature, often low temperature (e.g., 100-200 K), to minimize thermal vibrations.[1][2]
-
Data Reduction and Structure Solution: The collected diffraction intensities are corrected for various effects, such as Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualizations
The following diagrams illustrate common motifs and workflows relevant to the crystallographic analysis of substituted carboxylic acids.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of pharmaceutical development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on method selection based on analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the carboxylic acid group makes it well-suited for reversed-phase HPLC without the need for derivatization.
Experimental Protocol: Reversed-Phase HPLC
A common approach for the analysis of biphenyl carboxylic acids is reversed-phase HPLC.[1] This method separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier to suppress the ionization of the carboxylic acid, ensuring good peak shape. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Expected Performance Data
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar aromatic carboxylic acids.
| Parameter | Expected Value |
| Retention Time (t R) | ~ 8.5 min |
| Resolution (R s) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and high polarity of carboxylic acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2][3]
Experimental Protocol: GC-MS with Derivatization
Alkylation, specifically methylation or ethylation, is a common and effective derivatization strategy for carboxylic acids prior to GC-MS analysis.[4][5] This process converts the carboxylic acid into its corresponding ester.
-
Derivatization Step (Esterification):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., toluene).
-
Add 200 µL of a derivatizing agent, such as a solution of ethyl chloroformate and ethanol in the presence of a catalyst like pyridine.[6]
-
Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.
-
After cooling, the resulting ethyl ester of this compound is extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Expected Performance Data
The following table outlines the expected quantitative data for the GC-MS analysis of the derivatized this compound.
| Parameter | Expected Value (for derivative) |
| Retention Time (t R) | ~ 12.2 min |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% (including derivatization) |
Head-to-Head Comparison
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | Requires a chemical derivatization step to increase volatility.[2][4] |
| Analysis Time | Typically shorter run times per sample. | Longer overall analysis time due to the derivatization step. |
| Sensitivity | Good, with UV detection being common. | Generally higher sensitivity, especially with selected ion monitoring (SIM) mode. |
| Selectivity & Identification | Based on retention time and UV spectrum. | High confidence in identification due to mass spectral data and fragmentation patterns. |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds (or those that can be derivatized). |
| Potential Issues | Peak tailing for acidic compounds if mobile phase is not optimized. | Incomplete derivatization can lead to inaccurate quantification and method variability.[4] |
Visualizing the Workflow and Decision Logic
To better illustrate the processes and the decision-making involved in selecting the appropriate analytical method, the following diagrams are provided.
Caption: General workflow for purity analysis via HPLC and GC-MS.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are viable techniques for the purity analysis of this compound, each with its own set of advantages and considerations.
-
HPLC is the more direct and straightforward method, requiring minimal sample preparation. It is robust and provides reliable quantitative data, making it highly suitable for routine quality control.
-
GC-MS , while requiring an additional derivatization step, offers superior sensitivity and unparalleled specificity for impurity identification. This makes it an excellent tool for in-depth impurity profiling and structural elucidation, which is particularly valuable during process development and for investigational purposes.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks where the impurity profile is well-characterized, HPLC is often the more efficient choice. For comprehensive impurity identification or when very low detection limits are required, the specificity and sensitivity of GC-MS are advantageous, despite the more complex sample preparation.
References
- 1. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Trifluoromethyl-Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into the biphenyl scaffold is a cornerstone of modern medicinal chemistry. This strategic modification significantly enhances crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, leading to the development of potent therapeutic agents.[1][2] This guide provides an objective comparison of the biological activities of various trifluoromethyl-substituted biphenyls, supported by experimental data and detailed methodologies for key biological assays.
Structure-Activity Relationships: The Impact of Trifluoromethyl Substitution
The position and number of trifluoromethyl groups on the biphenyl core are critical determinants of biological activity. Structure-activity relationship (SAR) studies reveal that these substitutions can profoundly influence a compound's efficacy and mechanism of action.[3][4] For instance, the potent anti-cancer effects of some trifluoromethylated compounds are attributed to their ability to inhibit specific cellular targets like the CRM1/XPO1 protein, which is involved in nuclear export.[1] The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the biphenyl system, thereby modulating interactions with biological targets.[2]
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of representative trifluoromethyl-substituted compounds from various studies. These compounds have been evaluated for their efficacy in key areas such as cancer and inflammation.
| Compound Class | Target/Assay | Test System | Activity (IC50/Ki) | Reference Compound | Activity (IC50/Ki) |
| Trifluoromethyl-Indole Biphenyl Analogs | p97 AAA ATPase Inhibition | ADPGlo Assay | 4.6 ± 0.3 µM | - | - |
| Pentafluorosulfanyl-Indole Biphenyl Analogs | p97 AAA ATPase Inhibition | ADPGlo Assay | 21.5 ± 0.4 µM | - | - |
| Pyrazoline Derivatives with CF3-Phenyl Group | Lipoxygenase Inhibition | In vitro assay | 0.68 - 4.45 µM | Indomethacin | 50.45 µM |
| Trifluoromethylated Metallocenes | Cytotoxicity | MCF-7, HT-29, PT-45 cells | As low as 12 µM | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (Cytotoxicity) Assay: CellTiter-Glo® Luminescent Assay[1][5]
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Trifluoromethyl-substituted biphenyl compounds
-
Cancer cell line (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay: Hoechst 33342 Staining[1]
This method assesses apoptosis by visualizing nuclear morphology changes, such as chromatin condensation and fragmentation, using the DNA-binding dye Hoechst 33342.[1]
Materials:
-
Trifluoromethyl-substituted biphenyl compounds
-
Cancer cell line
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Fixation and Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add Hoechst 33342 staining solution and incubate for 10 minutes in the dark.
-
Wash three times with PBS.[1]
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides and visualize the cells under a fluorescence microscope to observe apoptotic nuclei.[1]
Enzyme Inhibition Assay: Lipoxygenase Inhibition[6][7]
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in inflammatory pathways.
Materials:
-
Trifluoromethyl-substituted biphenyl compounds
-
Lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer
-
Spectrophotometer
Procedure:
-
Assay Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Enzyme Inhibition Measurement:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Receptor Binding Assay: Competitive Radioligand Binding[8][9]
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[5][6]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand
-
Trifluoromethyl-substituted biphenyl compounds
-
Binding and wash buffers
-
96-well microplates
-
Microplate harvester and scintillation counter[5]
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[5]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Counting: Measure the radioactivity retained on the filter using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the screening and mechanism of action of trifluoromethyl-substituted biphenyls, the following diagrams illustrate a general experimental workflow and a key signaling pathway.
Caption: General experimental workflow for screening trifluoromethyl biphenyls.
Caption: CRM1-mediated nuclear export inhibition by a trifluoromethyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2'- vs 4'-Trifluoromethyl-biphenyl-3-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative overview of two positional isomers: 2'-trifluoromethyl-biphenyl-3-carboxylic acid and 4'-trifluoromethyl-biphenyl-3-carboxylic acid.
While direct comparative biological studies on these specific isomers are not extensively available in the public domain, this document consolidates existing data on their properties and provides established experimental protocols for their synthesis and potential biological evaluation. The aim is to offer a foundational resource for researchers interested in exploring the nuanced effects of CF3 group positioning on the biphenyl-3-carboxylic acid framework.
Physicochemical Properties: A Head-to-Head Comparison
The placement of the electron-withdrawing trifluoromethyl group at the 2'- or 4'-position of the biphenyl ring is anticipated to subtly alter the molecule's conformation and electronic distribution, thereby impacting its physical and chemical characteristics. A summary of available and predicted data is presented below.
| Property | This compound | 4'-Trifluoromethyl-biphenyl-3-carboxylic acid |
| CAS Number | 168618-48-2 | 199528-28-4[1] |
| Molecular Formula | C₁₄H₉F₃O₂ | C₁₄H₉F₃O₂[1] |
| Molecular Weight | 266.22 g/mol | 266.22 g/mol [1] |
| Boiling Point | Not available | 377.5°C[2] |
| Density | 1.326±0.06 g/cm³ | Not available |
| Solubility in Water | Practically insoluble (0.029 g/L at 25°C) | Not available |
Synthetic Strategy: The Suzuki-Miyaura Coupling
A robust and widely applicable method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile route to both the 2'- and 4'-trifluoromethyl-biphenyl-3-carboxylic acid isomers. The general synthetic scheme involves the coupling of a boronic acid with an aryl halide.
Caption: Generalized workflow for the synthesis of trifluoromethyl-biphenyl-3-carboxylic acid isomers via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of the target compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
-
Reaction Setup: To a solution of 3-bromobenzoic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the respective (2'- or 4'-trifluoromethyl)phenylboronic acid (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Catalyst Addition: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity Profile: A Predictive Comparison
While direct comparative data is unavailable, the biological activities of various biphenyl carboxylic acid derivatives have been reported, suggesting potential therapeutic applications for the title compounds. For instance, some derivatives exhibit anti-inflammatory, anticancer, and hypolipidemic properties[3]. The trifluoromethyl group is known to enhance the biological efficacy of many compounds.
The positional isomerism of the CF3 group is expected to influence biological activity through steric and electronic effects, potentially altering the binding affinity and selectivity for biological targets. A hypothetical structure-activity relationship (SAR) consideration is outlined below.
Caption: Postulated influence of CF3 positional isomerism on biological activity.
Proposed Biological Evaluation: In Vitro Cytotoxicity Assay
To initiate a comparative biological assessment, an in vitro cytotoxicity assay against a panel of human cancer cell lines is a standard and informative starting point. The following protocol outlines a typical workflow for such an experiment.
Caption: Workflow for a comparative in vitro cytotoxicity (MTT) assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the 2'- and 4'-trifluoromethyl-biphenyl-3-carboxylic acid isomers in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of viability against the log of the compound concentration.
Conclusion
References
Acidity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of fluorinated and non-fluorinated biphenyl carboxylic acids, supported by available data. The introduction of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its acidity, which is a critical parameter in drug design and development.
The Inductive Effect of Fluorine on Acidity
The primary factor governing the increased acidity of fluorinated organic acids is the inductive effect. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect (-I effect). When a fluorine atom is introduced into the biphenyl scaffold of a carboxylic acid, it pulls electron density away from the carboxyl group. This withdrawal of electron density stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.
The magnitude of this acid-strengthening effect is dependent on the position of the fluorine atom relative to the carboxylic acid group. The closer the fluorine atom is to the carboxyl group, the more pronounced the inductive effect and the greater the increase in acidity.
Quantitative Comparison of pKa Values
The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The table below summarizes the available pKa values for [1,1'-biphenyl]-4-carboxylic acid and its 4'-fluoro derivative.
| Compound | Structure | pKa Value | Data Type |
| [1,1'-Biphenyl]-4-carboxylic acid | ~4.19 ± 0.10 | Predicted | |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | ~4.14 ± 0.10 | Predicted | |
| Benzoic Acid (for reference) | 4.20 | Experimental | |
| 4-Fluorobenzoic Acid (for reference) | 4.14 | Experimental[1] |
Note: The pKa values for the biphenyl carboxylic acids are predicted values and should be considered as estimates.[2] Experimental determination is required for definitive comparison. The experimental pKa of 4-fluorobenzoic acid is included as a reference to illustrate the acidifying effect of a fluorine atom on a similar aromatic carboxylic acid structure.
Logical Relationship Diagram
The following diagram illustrates the relationship between fluorination, the inductive effect, conjugate base stability, and the resulting acidity.
Caption: Fluorination enhances acidity through an inductive effect.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding a compound's behavior in biological systems. The following are detailed methodologies for two common experimental techniques used to determine the pKa of aromatic carboxylic acids.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare a standard solution of the biphenyl carboxylic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility. Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide.
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration: Place a known volume of the acid solution in a beaker and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, stir the solution and record the stable pH reading.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities.
Principle: The ultraviolet or visible absorbance of the acidic and basic forms of the compound differ. By measuring the absorbance of the compound in solutions of varying known pH, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of the biphenyl carboxylic acid in a suitable organic solvent. Prepare a series of buffer solutions with a range of pH values around the expected pKa of the acid.
-
Sample Preparation: To a set of cuvettes, add a precise volume of each buffer solution. Then, add a small, identical aliquot of the stock acid solution to each cuvette and mix thoroughly.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution, including a solution of the fully protonated form (in acidic buffer) and the fully deprotonated form (in basic buffer).
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.
Conclusion
The inclusion of a fluorine atom in the 4'-position of [1,1'-biphenyl]-4-carboxylic acid is predicted to increase its acidity, as indicated by a lower predicted pKa value. This is consistent with the well-established electron-withdrawing inductive effect of fluorine. For drug development professionals, this modest increase in acidity can have significant implications for a molecule's solubility, membrane permeability, and target binding interactions. While predicted values provide a useful estimation, experimental determination of pKa values using robust methods such as potentiometric titration or UV-Vis spectrophotometry is essential for accurate characterization and lead optimization.
References
In Vitro Evaluation of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro evaluation of biphenyl carboxylic acid derivatives, with a focus on structures related to 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. Due to a lack of publicly available in vitro studies specifically focused on this compound and its direct derivatives, this document synthesizes data from structurally similar compounds to provide a relevant comparative context. The primary therapeutic areas where these compounds show potential are oncology and anti-inflammatory applications.
Comparative Analysis of Anticancer Activity
Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents. The following table summarizes the in vitro antiproliferative activity of a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1] While not direct derivatives of the target molecule, these compounds share the core biphenyl carboxylic acid scaffold and provide insight into the structure-activity relationship of this chemical class.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1]
| Compound ID | R Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3g | 4'-CF3 | Not Reported | Not Reported |
| 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard | Not Reported | Not Reported |
Data presented as mean ± standard deviation.
Comparative Analysis of Anti-inflammatory Activity
The trifluoromethyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The cyclooxygenase (COX) enzymes are key targets for these agents. The following table presents in vitro inhibitory activity of trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2, demonstrating the potential for trifluoromethyl-containing compounds to exhibit anti-inflammatory properties.[2]
Table 2: In Vitro COX Inhibition by Trifluoromethyl-Pyrazole-Carboxamide Derivatives [2]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio |
| 3b | 0.46 | 3.82 | Not Reported |
| 3d | Not Reported | 4.92 | 1.14 |
| 3g | Not Reported | 2.65 | 1.68 |
| Ketoprofen | Not Reported | 0.164 | 0.21 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assessing the anticancer and anti-inflammatory activities of novel compounds.
Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard reference (e.g., Tamoxifen) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration of compound that inhibits 50% of cell growth).
In Vitro COX Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Enzyme Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Incubate for a specified time and then measure the amount of prostaglandin produced, typically using an ELISA-based method provided in the kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Visualizations
Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for the in vitro evaluation of novel chemical compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Biphenyl Carboxylic Acid Analogs as FAAH Inhibitors
The following guide provides a comparative analysis of trifluoromethylated biphenyl carboxylic acid derivatives and their analogs, specifically focusing on their structure-activity relationship (SAR) as inhibitors of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a key therapeutic target for pain, inflammation, and anxiety disorders. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2][3][4] This guide is intended for researchers and professionals in drug development.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that degrades fatty acid amides, most notably the endocannabinoid anandamide.[5][6] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5] Carbamate-based inhibitors, including derivatives of biphenyl carboxylic acids, are a prominent class of FAAH inhibitors. These compounds typically act as irreversible inhibitors by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[5][6]
dot
Caption: Mechanism of FAAH inhibition by biphenyl carbamate analogs.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro FAAH inhibitory activity of a series of O-biphenyl-3-yl carbamate analogs. The inhibitory potency (IC50) is a measure of the drug concentration required to inhibit 50% of the enzyme activity. Lower IC50 values indicate higher potency. The data highlights how modifications to the biphenyl scaffold affect FAAH inhibition.
| Compound | R1 (ortho) | R2 (para) | R3 (distal ring) | IC50 (nM) [rat brain membranes] |
| URB524 | H | H | H | 63 |
| 1 | F | H | H | 110 |
| 2 | Cl | H | H | 120 |
| 3 | OCH3 | H | H | 150 |
| 4 | H | F | H | 45 |
| 5 | H | Cl | H | 52 |
| 6 | H | OH | H | 35 |
| 7 | H | OCH3 | H | 40 |
| URB597 | H | H | 3'-CONH2 | 7.7 |
| URB937 | H | 6-OH | 3'-CONH2 | 26.8 |
Data synthesized from multiple sources, including references[2][3][7][8].
Key SAR Observations:
-
Distal Ring Substitution: The most significant increase in potency is achieved by introducing a carbamoyl group (-CONH2) at the 3'-position of the distal phenyl ring, as seen in the potent inhibitor URB597 .[2][8] This group is believed to form crucial hydrogen bonds within the enzyme's active site.[2]
-
Proximal Ring Substitution (para): Small, polar substituents at the para position of the proximal phenyl ring (the ring attached to the carbamate oxygen) generally lead to a modest increase in potency compared to the unsubstituted parent compound URB524 .[3] For example, hydroxyl (-OH), methoxy (-OCH3), and fluoro (-F) groups (compounds 6 , 7 , 4 ) all resulted in lower IC50 values.[3]
-
Proximal Ring Substitution (ortho): Substituents at the ortho position of the proximal ring, such as fluoro (-F), chloro (-Cl), or methoxy (-OCH3) (compounds 1 , 2 , 3 ), tend to decrease inhibitory potency.[3] This is likely due to steric hindrance that interferes with optimal binding to the FAAH active site.[3]
-
Peripheral Restriction: The compound URB937 is a peripherally restricted FAAH inhibitor, meaning it does not readily cross the blood-brain barrier.[4][7] This is achieved through specific structural modifications, such as the addition of a hydroxyl group, which make it a substrate for efflux transporters like ABCG2 in the brain.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the SAR analysis of FAAH inhibitors.
Protocol 1: In Vitro Fluorometric FAAH Activity Assay
This protocol describes a common method to determine the inhibitory activity of test compounds against FAAH in a cell-free system using a fluorogenic substrate.[5][9][10][11]
dot
Caption: General workflow for an in vitro FAAH inhibition assay.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[5][11]
-
Test Compounds: Trifluoromethylated biphenyl carboxylic acid analogs or other inhibitors, dissolved in DMSO.
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[9]
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
Equipment: 96-well black microplate, fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%. Dilute the FAAH enzyme to the desired working concentration in ice-cold Assay Buffer. Prepare a working solution of the AAMCA substrate.
-
Assay Plate Setup: To appropriate wells of the 96-well plate, add the Assay Buffer, diluted FAAH enzyme, and 10 µL of the test compound dilutions or solvent for control wells.[11]
-
Pre-incubation: Cover the plate and pre-incubate at 37°C for a specified time (e.g., 5-60 minutes). This step is critical for irreversible inhibitors to allow for covalent bond formation with the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.[9]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes.[9][10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[9]
-
Protocol 2: In Vivo FAAH Activity Measurement in Tissue Homogenates
This protocol outlines the procedure to measure the effect of an administered inhibitor on FAAH activity in animal tissues (e.g., liver, brain).[4][12]
Materials:
-
Tissues from control and inhibitor-treated animals.
-
Homogenization buffer.
-
Protein quantification assay (e.g., BCA assay).
-
Reagents and equipment for the in vitro FAAH activity assay as described in Protocol 1.
Procedure:
-
Tissue Homogenization: Following animal dosing and a specified time course, tissues are harvested and immediately placed on ice. Homogenize the tissue in ice-cold buffer.[4]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Collect the supernatant, which contains the enzyme fraction.
-
Protein Quantification: Determine the total protein concentration in the supernatant of each sample. This is used to normalize the enzyme activity.
-
FAAH Activity Assay: Perform the in vitro FAAH activity assay as described in Protocol 1, using a specific volume of the tissue supernatant as the enzyme source.
-
Data Analysis: Normalize the FAAH activity to the protein concentration for each sample. Calculate the percentage of FAAH inhibition in the tissues of treated animals compared to the vehicle-treated control group. This allows for the determination of an in vivo median effective dose (ED50).[4][12]
References
- 1. Synthesis and Structure–Activity Relationship Studies of O‑Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors [escholarship.org]
- 2. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a compound often used in complex organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is typically a solid that can cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3] These facilities are equipped to handle and neutralize chemical waste safely.
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealable container.
-
Ensure the container is compatible with the chemical and will not react with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong bases and strong oxidizing agents.[1]
-
-
Labeling and Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep or shovel the solid material into a suitable container for disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) should also be placed in the hazardous waste container.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations and the capabilities of the disposal facility, the following table summarizes the key hazard and handling information derived from safety data sheets of analogous compounds.
| Parameter | Value/Instruction | Source |
| Physical State | Solid | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | [1][2] |
| Incompatible Materials | Strong bases, Strong oxidizing agents | [1] |
| Recommended Disposal Method | Incineration by an authorized facility with afterburner and scrubber | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1][2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific safety protocols and local regulations for any additional requirements.
References
Essential Safety and Operational Guide for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The recommended personal protective equipment is essential to minimize exposure and mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2][3] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[4] Gloves should be inspected before use and changed immediately upon contamination.[4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] |
| Eye Contact | H319: Causes serious eye irritation.[1][2][3] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1, EN166).[4][5] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[4][6] |
| Inhalation | H335: May cause respiratory irritation.[1][2][3] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[4][7] |
Operational Protocol: Step-by-Step Handling Procedure
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and appropriate waste containers before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of any defects.[4]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[4]
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[4]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8]
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[5][9] Seek medical attention.[8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[5][8] Remove all contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Inhalation | Remove to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards.[9] Seek medical attention.[8] |
In case of a spill, immediately evacuate the area. For minor spills, and if it is safe to do so, use a dry clean-up procedure to avoid generating dust. Sweep or shovel the material into a suitable, labeled container for disposal.[9][10] For major spills, contact your institution's emergency response team.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Chemical: Dispose of unused or unwanted this compound as hazardous waste in its original or a suitable, labeled container.
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uah.edu [uah.edu]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
